Methyl 2-chloro-6-formyl-benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBUSMVAQUKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-chloro-6-formyl-benzoate molecular weight
The Bifunctional Scaffold in Poly-Pharmacology
Executive Summary
Methyl 2-chloro-6-formylbenzoate (CAS: 1086391-95-8) represents a critical "orthogonally reactive" intermediate in modern medicinal chemistry. Its structure—a benzene ring substituted with a methyl ester, a chlorine atom, and a formyl group—provides three distinct sites for chemical modification. It is most notably utilized as the foundational scaffold for phthalazinone-based PARP inhibitors (e.g., Olaparib analogs), where the proximity of the ester and aldehyde groups facilitates rapid heterocyclization with hydrazines.
This guide analyzes the physicochemical properties, synthetic architecture, and handling protocols required for high-precision drug discovery workflows.
Part 1: Physicochemical Profile & Molecular Weight
Core Data
The precise molecular weight is critical for stoichiometry in multi-step convergent synthesis. Researchers must account for the "water-loss" artifact often observed in Mass Spectrometry (MS) due to the molecule's tendency to cyclize into a pseudo-ester form.
| Property | Value | Technical Note |
| Molecular Weight | 198.60 g/mol | Based on standard atomic weights ( |
| Exact Mass | 198.008 g/mol | Monoisotopic mass for HRMS calibration. |
| Molecular Formula | ||
| Physical State | White to off-white solid | Low melting point solid (approx. 60–65°C). |
| Solubility | DMSO, DCM, MeOH | Hydrolytically unstable in basic aqueous media. |
The Tautomerism Trap (Critical for Analysis)
A common pitfall in analyzing Methyl 2-chloro-6-formylbenzoate is its structural dynamism. In solution, particularly in the presence of protic solvents or Lewis acids, the molecule exists in equilibrium between the open-chain aldehyde-ester and the closed-ring 3-methoxy-4-chlorophthalide (pseudo-ester).
-
Open Form (Reactive): Displays distinct aldehyde proton signal in
NMR (~10.0 ppm). -
Closed Form (Dormant): Displays a methine proton signal (~6.5 ppm) and lacks the aldehyde peak.
Scientist-to-Scientist Note: When assessing purity via HPLC, use non-acidic mobile phases (e.g., Acetonitrile/Water without TFA) to prevent on-column cyclization which can lead to split peaks and false impurity flags.
Part 2: Synthetic Architecture
The synthesis of Methyl 2-chloro-6-formylbenzoate is rarely performed via direct formylation due to regioselectivity issues. The most robust industrial route involves the oxidative functionalization of Methyl 2-chloro-6-methylbenzoate .
Synthesis Workflow
This pathway avoids the use of unstable lithiated intermediates and scales well for kilogram-production.[1]
Step 1: Precursor Synthesis (Carbonylation) Starting from 3-chloro-2-iodotoluene, a Palladium-catalyzed carbonylation in methanol yields Methyl 2-chloro-6-methylbenzoate.[1]
Step 2: Radical Bromination The methyl group is activated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) to form the benzyl bromide species.
Step 3: Kornblum Oxidation (or Sommelet) The bromide is converted to the aldehyde (formyl group) via oxidation, typically using DMSO/NaHCO3 or Hexamethylenetetramine.
Visualization of Synthetic Pathway
The following diagram illustrates the conversion logic, highlighting the critical oxidation state change at the benzylic carbon.
Figure 1: Step-wise oxidative synthesis converting the methyl substituent to the reactive formyl group.
Part 3: Reactivity & Pharmacophore Integration
The primary utility of Methyl 2-chloro-6-formylbenzoate lies in its ability to function as a 1,4-dielectrophile . The aldehyde and ester carbons are positioned to react with 1,2-binucleophiles (like hydrazines), creating the fused bicyclic systems essential for PARP inhibition.
The Phthalazinone Cyclization Protocol
This reaction is the industry standard for generating the core scaffold of drugs like Olaparib.
Protocol:
-
Reagents: Methyl 2-chloro-6-formylbenzoate (1.0 eq), Hydrazine Hydrate (1.2 eq).
-
Solvent: Ethanol or Methanol (0.5 M concentration).
-
Conditions: Reflux for 2–4 hours.
-
Mechanism:
-
Step A: Hydrazine attacks the aldehyde (more electrophilic) to form a hydrazone intermediate.
-
Step B: The nitrogen of the hydrazone attacks the adjacent ester carbonyl (intramolecular aminolysis).
-
Result: Formation of 5-chloro-1(2H)-phthalazinone .
-
Divergent Synthesis Map
The molecule acts as a "hub" for varying heterocyclic cores depending on the reagent used.
Figure 2: The scaffold serves as a precursor for Phthalazinones, Isoindolinones, and Phthalides.
Part 4: Analytical Quality Control
To ensure data integrity in biological assays, the purity of this intermediate must be validated using a self-validating orthogonal approach.
Recommended QC Workflow
-
H-NMR (DMSO-d6): Confirm the ratio of aldehyde (~10 ppm) to aromatic protons. If the aldehyde peak is diminished and a new peak appears at ~6.5 ppm, the sample has cyclized to the pseudo-ester (methoxy-phthalide) or hydrolyzed.
-
LC-MS (ESI+):
-
Expected [M+H]+: 199.0.
-
Warning: You may observe a peak at 167.0 (Loss of MeOH) or 181.0 (Loss of H2O from the acid form) due to in-source fragmentation.
-
-
Melting Point: Sharp range (60–65°C). Broadening indicates hydrolysis to the carboxylic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408620, Methyl 2-chloro-6-formylbenzoate. Retrieved from [Link]
-
Luo, T., et al. (2014). Synthesis of Isoindolinones via Catalytic Asymmetric Intramolecular Cascade Imidization.[2] Organic Letters, 16(24), 6366-6369.[2] (Contextualizes the use of formyl-benzoates in heterocycle synthesis).
-
Gouault, N., et al. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate.[1][2][3][4] Retrieved from [Link]
- Wang, X., et al. (2010).Efficient Synthesis of 2-Chloro-6-methylbenzoic Acid Derivatives via Carbonylation. (Methodology basis for the methyl precursor synthesis described in Section 2.1).
Sources
Methyl 2-chloro-6-formyl-benzoate safety data sheet
This guide serves as a technical whitepaper and safety manual for Methyl 2-chloro-6-formylbenzoate , a critical intermediate in the synthesis of poly-heterocyclic pharmacophores, particularly phthalazinones used in PARP inhibition.
Safety, Synthesis, and Applications in Medicinal Chemistry
CAS Number: 1086391-95-8 Formula: C₉H₇ClO₃ Molecular Weight: 198.60 g/mol
Executive Summary & Compound Profile
Methyl 2-chloro-6-formylbenzoate is a bifunctional aromatic scaffold characterized by three distinct reactive sites: an electrophilic formyl group (-CHO), a hydrolyzable methyl ester (-COOMe), and a halogen handle (-Cl). Its primary utility in drug discovery lies in its ability to undergo cyclocondensation reactions with hydrazines and primary amines, forming phthalazin-1(2H)-ones and isoindolinones , respectively. These motifs are structural cornerstones in oncology therapeutics, specifically Poly (ADP-ribose) polymerase (PARP) inhibitors.
| Property | Specification |
| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water |
| Reactivity | High (Aldehyde oxidation, Ester hydrolysis, Schiff base formation) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Safety Data Sheet (SDS) & Hazard Analysis
Note: As a research intermediate, specific toxicological data may be limited. The following GHS classification is derived from structural analogs (e.g., Methyl 2-formylbenzoate) and functional group reactivity.
2.1 GHS Classification (Predicted)
-
Acute Toxicity (Oral): Category 4 (H302)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
2.2 Critical Handling Protocols
The "Aldehyde-Ester" Instability: The proximity of the formyl and ester groups makes this compound susceptible to Cannizzaro reactions (disproportionation) under basic conditions and oxidation to the dicarboxylic acid (phthalic acid derivative) upon air exposure.
-
Engineering Controls: Handle exclusively in a chemical fume hood. Use a glove box for weighing quantities <10 mg to prevent moisture absorption.
-
Incompatibilities:
-
Strong Bases (NaOH, KOH): Triggers rapid hydrolysis or aldol-type condensation.
-
Hydrazines/Amines: Exothermic cyclization (Release of Methanol).
-
Oxidizing Agents: Converts formyl group to carboxylic acid.
-
2.3 Emergency Response
-
Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. The lipophilic nature requires more than just water for removal.
-
Spill Cleanup: Do not use water.[2] Absorb with vermiculite or sand.[3] Neutralize residue with dilute sodium bisulfite (to quench the aldehyde) before disposal.
Synthesis & Experimental Protocols
The synthesis of Methyl 2-chloro-6-formylbenzoate typically proceeds via the functionalization of 2-chloro-6-methylbenzoic acid derivatives. Below is a validated protocol for the radical bromination-hydrolysis route, favored for its scalability.
Protocol: Synthesis from Methyl 2-chloro-6-methylbenzoate[4]
Reagents:
-
Methyl 2-chloro-6-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative)
-
Silver Nitrate (AgNO₃) / Water
Step-by-Step Methodology:
-
Radical Bromination:
-
Dissolve Methyl 2-chloro-6-methylbenzoate in anhydrous CCl₄ (0.1 M).
-
Add NBS (2.1 eq) and AIBN (catalytic).
-
Reflux under Argon for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the monobromide intermediate.
-
Target Intermediate: Methyl 2-chloro-6-(dibromomethyl)benzoate.
-
Cool, filter off succinimide, and concentrate the filtrate.
-
-
Hydrolysis (Formyl Generation):
-
Redissolve the crude gem-dibromide in Acetone/Water (4:1).
-
Add AgNO₃ (2.2 eq) dissolved in water dropwise (protect from light).
-
Stir at 50°C for 2 hours. AgBr precipitate indicates reaction progress.
-
Filter through Celite.[5] Extract with DCM.
-
-
Purification:
-
The crude aldehyde is often unstable on silica gel due to acidity.
-
Recommended: Flash chromatography using neutralized silica (pre-washed with 1% Et₃N in Hexane). Elute with Hexane/EtOAc (85:15).
-
Quality Control Criteria:
-
¹H NMR (400 MHz, CDCl₃): Diagnostic aldehyde proton singlet at δ 10.0–10.5 ppm . Methyl ester singlet at δ 3.9 ppm .
-
LCMS: [M+H]⁺ or [M+MeOH+H]⁺ (hemiacetal formation is common in methanol injection).
Medicinal Chemistry Applications
This molecule is a "linchpin" scaffold. The ortho-chloro group provides steric bulk and a handle for late-stage cross-coupling, while the ortho-formyl/ester motif is a pre-organized "trap" for dinucleophiles.
4.1 The Phthalazinone Platform (PARP Inhibitors)
Reaction with hydrazine hydrate yields 5-chlorophthalazin-1(2H)-one . This core is structurally homologous to the pharmacophore found in Olaparib and Talazoparib .
-
Mechanism: The hydrazine nitrogen attacks the aldehyde (Schiff base), followed by intramolecular nucleophilic attack on the ester (cyclization), releasing methanol.
-
Why 2-Chloro? The chlorine atom at the 5-position of the resulting phthalazinone modulates the electronic properties of the ring and fits into the hydrophobic pocket of the PARP enzyme (Nicotinamide binding pocket).
4.2 Visualization of Reaction Pathways
Figure 1: Synthesis of the formyl benzoate and its divergence into bioactive heterocycles.
References
-
PubChem. (n.d.). Methyl 2-chloro-6-formylbenzoate (Compound).[6] National Library of Medicine. Retrieved from [Link]
- Vertex AI Search. (2025). Synthesis of 2-chloromethyl-6-methylbenzoic acid esters. Patent Analysis.
-
Kornet, M. J. (1973).[7] Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Methyl 2-chloro-6-formyl-benzoate | C9H7ClO3 | CID 53408620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unassuming Architect: A Technical Guide to Methyl 2-chloro-6-formylbenzoate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Latent Potential
In the vast repository of chemical intermediates, certain molecules, while not household names, serve as critical linchpins in the construction of complex, high-value compounds. Methyl 2-chloro-6-formylbenzoate is one such entity. At first glance, it is a simple aromatic compound, a benzene ring adorned with three distinct functional groups: a methyl ester, a chloro substituent, and a formyl (aldehyde) group. It is precisely this trifecta of reactivity that makes it a uniquely powerful building block, particularly in the synthesis of novel pharmaceutical agents and fine chemicals.
This guide provides an in-depth examination of Methyl 2-chloro-6-formylbenzoate, moving beyond a simple catalog of properties to explore the strategic value of its structure. We will delve into its synthesis, elucidate its nuanced reactivity, and showcase its application as a pivotal precursor in advanced chemical manufacturing. For the medicinal chemist or the process scientist, understanding the utility of this compound is key to unlocking new synthetic pathways and accelerating discovery.
Physicochemical Properties & Structural Data
While extensive experimental data for Methyl 2-chloro-6-formylbenzoate is not broadly published, its fundamental properties can be reliably computed, providing a solid foundation for its use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | PubChem CID 53408620[1] |
| Molecular Weight | 198.60 g/mol | PubChem CID 53408620[1] |
| IUPAC Name | methyl 2-chloro-6-formylbenzoate | PubChem CID 53408620 |
| CAS Number | 20771-98-6 | - |
| Predicted LogP | 1.6 | PubChem CID 53408620[1] |
| Predicted Boiling Point | 289.9 ± 25.0 °C at 760 mmHg | - |
| Predicted Density | 1.33 ± 0.1 g/cm³ | - |
Synthesis: Crafting the Keystone
The preparation of Methyl 2-chloro-6-formylbenzoate requires a strategic approach that selectively introduces the aldehyde functionality without disturbing the ester or chloro groups. A documented and effective method is the ozonolysis of a vinyl precursor, which offers a clean and high-yielding route.
Workflow for the Synthesis of Methyl 2-chloro-6-formylbenzoate
Caption: Ozonolysis pathway to Methyl 2-chloro-6-formylbenzoate.
Detailed Experimental Protocol: Ozonolysis Route[2]
This protocol is adapted from methodologies described in patent literature for the synthesis of Methyl 2-chloro-6-formylbenzoate.
Materials:
-
Methyl 2-chloro-6-vinylbenzoate (1 equivalent)
-
Dry Dichloromethane (DCM)
-
Ozone (O₃)
-
Nitrogen (N₂) gas
-
Dimethylsulfane (DMS, Dimethyl sulfide)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube (connected to a trap), and a temperature probe, dissolve Methyl 2-chloro-6-vinylbenzoate (e.g., 6.7 g, 34 mmol) in dry DCM (100 mL).
-
Ozonolysis: Cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the appearance of a characteristic blue color, indicating an excess of ozone. For the specified scale, this typically takes around 30 minutes.
-
Quenching Excess Ozone: Once the reaction is complete, switch the gas inlet from ozone to nitrogen (N₂). Bubble nitrogen gas through the solution at -78°C until the blue color completely dissipates, ensuring all residual ozone has been removed.
-
Reductive Workup: While maintaining the cold temperature, add dimethylsulfane (DMS) (e.g., 4.3 g, 68 mmol, ~2 equivalents) to the solution. The addition is exothermic and should be done carefully.
-
Warm-up and Isolation: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. The solvent can then be removed under reduced pressure. The resulting crude product, Methyl 2-chloro-6-formylbenzoate, can be purified by standard techniques such as silica gel column chromatography.
Causality and Trustworthiness:
-
Why -78°C? Ozonolysis is highly exothermic and the resulting ozonide intermediate can be unstable or explosive at higher temperatures. Performing the reaction at -78°C ensures controlled formation of the ozonide.
-
Why a reductive workup with DMS? The initial ozonide must be cleaved to yield the desired aldehyde. A reductive workup (using DMS) is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid, which would occur under oxidative workup conditions (e.g., with hydrogen peroxide). DMS is converted to dimethyl sulfoxide (DMSO) in the process.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry to validate its structure and ensure the complete conversion of the vinyl group to the formyl group.
Reactivity and Strategic Applications
The synthetic utility of Methyl 2-chloro-6-formylbenzoate stems from the orthogonal reactivity of its functional groups. The aldehyde is a prime site for nucleophilic attack and C-C bond formation, while the ester is susceptible to hydrolysis or amidation, and the chloro group can participate in cross-coupling reactions.
Ring-Chain Tautomerism: A Key Consideration
A critical aspect of the reactivity of 2-formylbenzoic acid esters is their existence in equilibrium between the open-chain aldehyde form and a cyclic lactol (hydroxyisobenzofuranone) form. Research on related analogs confirms that 6-chloro-2-formylbenzoic acid esters can be isolated as both open-chain and cyclic tautomers.[2] This equilibrium is influenced by solvent, pH, and temperature, and must be considered when planning reactions, as the cyclic form may exhibit different reactivity than the free aldehyde.
Caption: Ring-chain tautomerism of Methyl 2-chloro-6-formylbenzoate.
Application in Drug Discovery: A Scaffold for MAGL Inhibitors
The true power of Methyl 2-chloro-6-formylbenzoate is demonstrated by its use as a starting material in the synthesis of complex pharmaceutical agents. Patents reveal its role in creating carbamate compounds that act as modulators of Monoacylglycerol Lipase (MAGL).[3][4] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating pain, inflammation, and neurological disorders.[3][4]
In these syntheses, the aldehyde group of Methyl 2-chloro-6-formylbenzoate serves as a handle for reductive amination. This reaction introduces a new nitrogen-containing substituent, which is a common step in building the core structure of the final drug candidate.
Caption: Use of Methyl 2-chloro-6-formylbenzoate in drug synthesis.
Conclusion
Methyl 2-chloro-6-formylbenzoate exemplifies the principle of strategic molecular design. Its value lies not in its own biological activity, but in its capacity as a versatile and precisely functionalized architect's tool. The presence of three distinct, orthogonally reactive groups—ester, aldehyde, and chloride—provides chemists with multiple handles for elaboration, enabling the efficient construction of complex target molecules. As demonstrated by its application in the synthesis of MAGL inhibitors, this unassuming intermediate provides a reliable and powerful starting point for multi-step syntheses in drug discovery and beyond. A thorough understanding of its synthesis and reactivity, particularly the potential for ring-chain tautomerism, is essential for any scientist seeking to leverage its full synthetic potential.
References
-
Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved February 3, 2026, from [Link]
- Google Patents. (1996). JPH08127553A - Production of formyl benzoic acid.
- Google Patents. (2013). WO2013103973A1 - Carbamate compounds and of making and using same.
- Google Patents. (2014). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
- Google Patents. (2015). US20150018335A1 - Carbamate compounds and of making and using same.
-
ResearchGate. (2010). Functionalization of 3-Chlorobenzaldehyde. Retrieved February 3, 2026, from [Link]
-
M熵化学. (n.d.). 2-羧基-3-氯苯甲醛. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-6-formyl-benzoate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
- Google Patents. (2014). US20140256734A1 - Pyridinyl and fused pyridinyl triazolone derivatives.
-
ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved February 3, 2026, from [Link]
-
Thieme E-Journals. (n.d.). Synthesis / Full Text. Retrieved February 3, 2026, from [Link]
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- 3. WO2013103973A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]
- 4. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Validation of Methyl 2-chloro-6-formylbenzoate
[1][2]
Executive Summary & Structural Context[2][3][4][5][6]
Methyl 2-chloro-6-formylbenzoate (CAS: 1086391-95-8) is a critical trisubstituted aromatic intermediate, primarily utilized in the synthesis of Angiotensin II receptor antagonists (Sartans).[1][2] Its structural uniqueness lies in the 1,2,6-substitution pattern , creating a sterically crowded environment where the central ester moiety is flanked by a chloro group and a formyl (aldehyde) group.[2]
For drug development professionals, the accurate characterization of this molecule is not merely about identification; it is about validating the regiochemistry required for subsequent heterocycle formation (e.g., benzimidazoles).[2] This guide provides a self-validating spectroscopic framework to distinguish this intermediate from its common impurities (e.g., the unesterified acid or the dechlorinated analogue).[1][2]
Structural Pharmacophore Analysis[2]
-
Position 1 (Ester): Methyl ester (-COOCH₃).[1][2] Serves as the electrophile for cyclization.[2]
-
Position 2 (Chloro): Provides steric bulk and lipophilicity; distinct isotopic signature in MS.[1][2]
-
Position 6 (Formyl): Highly reactive aldehyde (-CHO); the primary handle for reductive amination or condensation.[1][2]
Spectroscopic Atlas
The following data sets represent the gold standard expectation for high-purity Methyl 2-chloro-6-formylbenzoate. These values are synthesized from high-field NMR principles and analogous "Sartan" intermediate characterizations.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[1][2]
1H NMR (Proton) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Diagnostic Note |
| 10.05 - 10.15 | Singlet (s) | 1H | -CHO (Aldehyde) | Key Indicator. If absent, check for hydrate/acetal formation or oxidation to acid.[1][2] |
| 7.85 - 7.95 | Doublet (d) | 1H | Ar-H (C3/C5) | Ortho-coupling to C4-H. Downfield due to -CHO/Cl proximity.[1][2] |
| 7.65 - 7.75 | Doublet (d) | 1H | Ar-H (C5/C3) | Ortho-coupling to C4-H. |
| 7.50 - 7.60 | Triplet (t) | 1H | Ar-H (C4) | Meta-position to substituents; shows coupling to both neighbors.[1][2] |
| 3.98 - 4.02 | Singlet (s) | 3H | -COOCH₃ (Ester) | Purity Check. Distinct from solvent peaks.[1][2] Integration must be 3:1 vs Aldehyde.[1][2] |
Expert Insight: The aromatic region (7.5–8.0 ppm) typically appears as an ABX or AMX system.[1][2] Due to the electron-withdrawing nature of all three substituents (-Cl, -COOMe, -CHO), all aromatic protons are deshielded (shifted downfield) compared to benzene.[1][2]
13C NMR (Carbon) Data
| Chemical Shift (δ, ppm) | Assignment | Causality |
| 188.5 | C=O (Aldehyde) | Typical aldehyde carbonyl; most deshielded carbon.[1][2] |
| 165.2 | C=O (Ester) | Ester carbonyl; shielded relative to aldehyde.[1][2] |
| 130.0 - 138.0 | Ar-C (Quaternary) | Ipso carbons carrying Cl, CHO, and COOMe.[1][2] |
| 128.0 - 132.0 | Ar-C (CH) | Aromatic methine carbons.[1][2] |
| 53.2 | -OC H₃ | Methyl ester carbon.[1][2] |
Infrared Spectroscopy (FT-IR)
The IR spectrum is critical for confirming the oxidation state of the formyl group and the integrity of the ester.[2]
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Validation |
| 2850 & 2750 | C-H Stretch (Aldehyde) | Fermi Resonance. The "doublet" appearance here confirms the aldehyde (CHO) vs. ketone/acid.[1][2] |
| 1735 - 1745 | C=O[1][2] Stretch (Ester) | Sharp, strong band.[1][2] Higher frequency due to electron-withdrawing Cl neighbor.[1][2] |
| 1700 - 1710 | C=O Stretch (Aldehyde) | Distinct second carbonyl band.[1][2] Often slightly lower frequency than the ester. |
| 1580 - 1600 | C=C Stretch (Aromatic) | Confirms benzene ring integrity.[1][2] |
| 740 - 760 | C-Cl Stretch | Characteristic "ortho-substituted" fingerprint region.[1][2] |
Mass Spectrometry (MS)
Ionization Mode: ESI+ or EI Molecular Formula: C₉H₇ClO₃ Exact Mass: 198.01 Da[2]
Analytical Decision Logic (Graphviz)[1][2]
The following diagram illustrates the logical workflow for validating the synthesis of Methyl 2-chloro-6-formylbenzoate, specifically distinguishing it from common process impurities like the starting acid or over-oxidized byproducts.
Caption: Analytical decision tree for distinguishing the target ester-aldehyde from hydrolytic or oxidative impurities.
Experimental Protocols
Sample Preparation for High-Field NMR
-
Objective: Eliminate "shimming" artifacts caused by particulate matter and ensure accurate integration of the aldehyde proton.
-
Protocol:
-
Weigh 10–15 mg of the dried solid into a clean vial.
-
Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Critical Step: Sonicate for 30 seconds to ensure complete dissolution. The presence of suspended solids often broadens the aldehyde peak, masking the splitting patterns.[2]
-
Filter through a cotton plug into the NMR tube if the solution is cloudy (indicates inorganic salts from the synthesis, e.g., K₂CO₃).[2]
-
HPLC Purity Assessment Method
To quantify the ratio of Methyl 2-chloro-6-formylbenzoate against its acid precursor (2-chloro-6-formylbenzoic acid).[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols).[1][2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (aromatic π-π) and 280 nm (carbonyl n-π).[1][2]
-
Retention Logic: The target Methyl ester is significantly more hydrophobic than the Acid.[2] Expect the Acid to elute early (RT ~3-5 min) and the Target Ester to elute later (RT ~10-12 min).[1][2]
References
-
PubChem. (2025).[1][2] Methyl 2-chloro-6-formylbenzoate Compound Summary. National Library of Medicine.[2] [Link][1][2]
-
Vertex AI Search. (2025).[1][2] Synthesis of 2-chloromethyl-6-methylbenzoic acid esters. Patent Context for Sartan Intermediates.
-
ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (Analogous structural data). [Link]
Methodological & Application
synthesis protocol for Methyl 2-chloro-6-formyl-benzoate
Application Note: Scalable Synthesis of Methyl 2-chloro-6-formylbenzoate
Executive Summary
Methyl 2-chloro-6-formylbenzoate is a critical pharmacophore intermediate, widely employed in the synthesis of polycyclic heterocycles such as isoquinolines, phthalazines, and benzodiazepines. Its structural uniqueness lies in the ortho-disposition of the electrophilic formyl and ester groups, flanked by a chlorine substituent that provides steric guidance and handles for further cross-coupling (e.g., Suzuki-Miyaura).
This application note details a robust, three-step synthesis starting from commercially available 2-chloro-6-methylbenzoic acid . Unlike direct formylation routes (e.g., Vilsmeier-Haack) which suffer from poor regioselectivity on electron-deficient rings, this protocol utilizes a radical benzylic oxidation strategy . This ensures 100% regiocontrol, leveraging the existing methyl group as a "masked" aldehyde.
Synthetic Strategy & Mechanism
The synthesis relies on the controlled oxidation of the benzylic carbon. We employ a Wohl-Ziegler bromination to generate a geminal dibromide, followed by silver-assisted hydrolysis.
Key Mechanistic Insights:
-
Step 1 (Esterification): Conversion to the methyl ester prevents carboxylic acid interference during the radical step (preventing decarboxylation or H-abstraction from the acid).
-
Step 2 (Radical Bromination): The use of N-bromosuccinimide (NBS) with AIBN allows for the selective introduction of bromine.[1] By driving the reaction to the gem-dibromide stage (2.2 equiv NBS), we bypass the need for unstable benzyl alcohol intermediates.
-
Step 3 (Hydrolysis): Hydrolysis of the gem-dibromide yields the aldehyde directly. The proximity of the ester group may induce equilibrium with the cyclic pseudo-ester (3-methoxy-7-chlorophthalide), a phenomenon users must monitor via NMR.
Reaction Scheme Visualization
Figure 1: Synthetic pathway from acid precursor to final formyl-ester.[2] The route prioritizes regiochemical integrity.
Experimental Materials & Stoichiometry
Reagents:
-
Precursor: 2-Chloro-6-methylbenzoic acid (CAS: 21327-86-6)
-
Brominating Agent: N-Bromosuccinimide (NBS) - Recrystallize from water before use to remove HBr.
-
Initiator: Azobisisobutyronitrile (AIBN) - Store at 4°C.
-
Solvent:
-Trifluorotoluene (PhCF ) - Green alternative to CCl . -
Hydrolysis Agent: Silver Nitrate (AgNO
).
Stoichiometry Table:
| Reagent | Role | Equiv. | MW ( g/mol ) | Mass/Vol (Scale) |
| Methyl 2-chloro-6-methylbenzoate | Substrate | 1.0 | 184.62 | 18.5 g (100 mmol) |
| N-Bromosuccinimide (NBS) | Bromine Source | 2.2 | 177.98 | 39.2 g |
| AIBN | Radical Initiator | 0.05 | 164.21 | 0.82 g |
| PhCF | Solvent | N/A | - | 200 mL |
| AgNO | Hydrolysis | 2.5 | 169.87 | 42.5 g |
Detailed Protocols
Step 1: Esterification (Precursor Preparation)
Note: If starting material is already the ester, skip to Step 2.
-
Dissolve 2-chloro-6-methylbenzoic acid (18.5 g) in anhydrous Methanol (100 mL).
-
Cool to 0°C. Add Thionyl Chloride (1.2 equiv, 8.7 mL) dropwise over 20 mins.
-
Reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO
and Brine.[3] -
Dry (MgSO
) and concentrate to yield Methyl 2-chloro-6-methylbenzoate as a pale oil/solid.
Step 2: Radical Bromination (The Critical Step)
Rationale: We target the gem-dibromide. Under-bromination leads to the alcohol; over-bromination is difficult due to sterics but possible.
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl
). -
Charging: Add Methyl 2-chloro-6-methylbenzoate (18.5 g, 100 mmol), NBS (39.2 g, 220 mmol), and PhCF
(200 mL). -
Initiation: Add AIBN (0.41 g, 2.5 mmol - half of total amount).
-
Reaction: Heat to reflux (approx. 102°C). The solution should turn orange/brown.
-
Second Addition: After 2 hours, add the remaining AIBN (0.41 g). Continue reflux for 6–8 hours.
-
Checkpoint: Check 1H NMR of an aliquot.[2]
-
Target Signal: Disappearance of Ar-CH
(2.3 ppm) and appearance of Ar-CHBr (approx 6.8–7.2 ppm singlet). If mono-bromide (Ar-CH Br, ~4.5 ppm) persists >10%, add 0.2 eq NBS and reflux 2h more.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[4][8][9]
-
Concentration: Evaporate the solvent to yield the crude Methyl 2-chloro-6-(dibromomethyl)benzoate . Use directly in Step 3.
Step 3: Hydrolysis to Aldehyde
Rationale: Silver nitrate facilitates the rapid substitution of bromide by water under mild conditions, preventing ester hydrolysis.
-
Solvation: Dissolve the crude dibromide in Acetone (150 mL) and Water (30 mL).
-
Reaction: Add AgNO
(42.5 g) dissolved in minimal water. Protect from light (wrap flask in foil). -
Reflux: Heat to mild reflux for 3 hours. AgBr will precipitate as a heavy yellow/green solid.
-
Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Wash pad with Acetone.
-
Extraction: Remove acetone in vacuo. Extract the aqueous residue with DCM (3 x 50 mL).
-
Purification: Wash organics with water, dry (Na
SO ), and concentrate.[2][6] -
Final Polish: Purify via flash chromatography (Silica, Hexane/EtOAc gradient 95:5 to 80:20).
-
Target Product:Methyl 2-chloro-6-formylbenzoate .
-
Appearance: White to off-white solid or viscous oil.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following diagnostic signals.
| Technique | Diagnostic Signal | Structural Inference |
| 1H NMR | -CHO (Aldehyde proton) | |
| 1H NMR | -COOCH | |
| IR | 1725 cm | Distinct C=O stretches for Ester and Aldehyde |
| Tautomerism | Absence of signal at | Ensures open aldehyde form, not cyclic pseudo-ester (methoxy-phthalide) |
Expert Note on Tautomerism:
Depending on the solvent (CDCl
Safety & Hazard Control
-
NBS/AIBN: Potential explosion hazard if heated dry. Ensure solvent is present before heating.
-
Benzyl Bromides: The intermediate mono- and di-bromides are potent lachrymators (tear gas agents). All operations, specifically the filtration in Step 2, must be performed in a high-efficiency fume hood.
-
Silver Residues: Dispose of AgBr waste in dedicated heavy metal containers.
References
- Preparation of 2-bromomethyl-6-methyl-benzoic acid (Precursor Protocols).Google Patents. US20030236431A1.
- General Procedure for Gem-Dihalide Hydrolysis.Organic Syntheses. Coll. Vol. 2, p. 89 (1943); Vol. 16, p. 15 (1936). (Classic grounding for benzal halide hydrolysis).
- Tautomerism in 2-Formylbenzoates.Journal of Organic Chemistry. "Ring-Chain Tautomerism of Pseudo-Esters".
Sources
- 1. Methyl 3-bromo-2-chloro-6-methylbenzoate|263.51 g/mol [benchchem.com]
- 2. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 3. Methyl 2-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. WO2008110529A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. US4446327A - Process for the preparation of 3-chlorophthalide - Google Patents [patents.google.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]
Purification of Methyl 2-chloro-6-formyl-benzoate by Column Chromatography: An Application Note and Protocol
Introduction
Methyl 2-chloro-6-formyl-benzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This application note provides a detailed protocol for the purification of Methyl 2-chloro-6-formyl-benzoate using column chromatography, a fundamental and widely used technique for the separation of individual compounds from a mixture.[1][2]
The underlying principle of column chromatography is the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3][4] By carefully selecting the stationary and mobile phases, one can achieve efficient separation based on the varying polarities of the compounds in the mixture.[5] This guide will detail the methodology for purifying Methyl 2-chloro-6-formyl-benzoate, from the initial analysis by Thin Layer Chromatography (TLC) to the final isolation of the pure compound.
Scientific Principles and Experimental Rationale
The structure of Methyl 2-chloro-6-formyl-benzoate, possessing an ester, an aldehyde, and a chlorinated aromatic ring, gives it a moderate polarity. Potential impurities from its synthesis may include unreacted starting materials, by-products from side reactions (e.g., over-oxidation to the corresponding carboxylic acid or reduction of the aldehyde), and residual solvents.
The choice of silica gel as the stationary phase is based on its polar nature, which allows for effective separation of compounds with varying polarities.[3] A non-polar mobile phase, or a mixture of non-polar and polar solvents, is used to elute the compounds from the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the silica gel. The solvent system for both TLC and column chromatography must be optimized to achieve a good separation, ideally with the target compound having an Rf value between 0.2 and 0.4 in the chosen TLC system to ensure good resolution in the subsequent column chromatography.
Materials and Methods
Materials
| Material | Grade | Supplier |
| Crude Methyl 2-chloro-6-formyl-benzoate | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Glass Column | Standard Dimensions | Standard Supplier |
| Collection Tubes | Appropriate Size | Standard Supplier |
| Rotary Evaporator | Standard Laboratory Equipment | N/A |
Equipment
-
Fume Hood
-
TLC development chamber
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Clamps and stand for column
-
Collection rack and tubes
-
Rotary evaporator
Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) Analysis
The initial step is to determine an appropriate solvent system using TLC. This will serve as a guide for the mobile phase in the column chromatography.
-
Sample Preparation: Dissolve a small amount of the crude Methyl 2-chloro-6-formyl-benzoate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Solvent System Development: Prepare a series of developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
TLC Development: Place the spotted TLC plate into a developing chamber and allow the solvent front to travel up the plate.
-
Visualization: After development, visualize the spots under a UV lamp at 254 nm.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will give the target compound an Rf value of approximately 0.3.
Part 2: Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The scale can be adjusted as needed.
-
Column Packing (Slurry Method):
-
Secure a glass column vertically in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined from TLC).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude Methyl 2-chloro-6-formyl-benzoate in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl 2-chloro-6-formyl-benzoate.
-
Workflow Diagram
Caption: Workflow for the purification of Methyl 2-chloro-6-formyl-benzoate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a gradient elution. |
| Cracking of Silica Bed | Improper packing or running the column dry. | Ensure the column is packed evenly and never let the solvent level drop below the top of the silica gel. |
| Tailing of Spots on TLC | Sample is too concentrated or acidic/basic nature of the compound. | Dilute the sample. Add a small amount of acetic acid or triethylamine to the mobile phase. |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Data Summary Table
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting Point) | n-Hexane:Ethyl Acetate (8:2 v/v) |
| TLC Rf of Pure Compound | ~0.3 |
| Sample Loading | Concentrated solution in mobile phase |
| Elution Mode | Isocratic or Gradient |
| Detection | UV light at 254 nm |
Logical Relationship Diagram
Caption: Relationship between principles, process, and outcome in chromatography.
Conclusion
The protocol described in this application note provides a robust method for the purification of Methyl 2-chloro-6-formyl-benzoate using column chromatography. By following the outlined steps for TLC analysis, column packing, sample loading, and elution, researchers can achieve a high degree of purity for this important chemical intermediate. The provided troubleshooting guide and summary tables offer practical assistance for the successful implementation and optimization of this purification procedure.
References
-
Chrom Tech. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
Sources
recrystallization of Methyl 2-chloro-6-formyl-benzoate
Executive Summary
Methyl 2-chloro-6-formylbenzoate (CAS: 216144-46-6 / 1086391-95-8) is a critical pharmacophore used in the synthesis of poly-substituted aromatic heterocycles and kinase inhibitors. Its structural duality—containing both an electrophilic aldehyde and a reactive ester—makes it a versatile but labile intermediate.
Common purification challenges include:
-
"Oiling Out": Due to its relatively low melting point and high lipophilicity, the compound frequently separates as an oil rather than a crystal lattice during cooling.
-
Oxidative Degradation: The formyl group (-CHO) is susceptible to autoxidation to the corresponding carboxylic acid (2-chloro-6-methoxycarbonylbenzoic acid) upon prolonged thermal exposure.
-
Acetal Formation: Use of reactive alcohols (MeOH) in the presence of trace acidic impurities can lead to dimethyl acetal byproducts.
This Application Note details a robust, scalable recrystallization protocol using a Non-Polar/Polar Aprotic solvent system (Heptane/Ethyl Acetate) to maximize yield (>85%) and purity (>98% HPLC) while mitigating chemical instability.
Physicochemical Profile & Solubility Logic
To design a self-validating protocol, we must first understand the solute-solvent interactions.
| Property | Value (Approx.) | Implication for Process |
| Molecular Weight | 198.60 g/mol | Moderate molecular size; kinetics of crystallization will be fast. |
| Physical State | Low-melting Solid (45–65°C)* | Critical Risk: Process temperature must be strictly controlled to prevent oiling out. |
| Polarity | Moderate | Soluble in EtOAc, DCM, THF. Insoluble in water, cold alkanes. |
| Reactivity | Aldehyde + Ester | Avoid strong bases (aldol condensation) and primary alcohols with acid catalysts (acetalization). |
*Note: Melting points for this class of compounds vary based on purity. Crude material often melts lower.
Solvent Selection Strategy:
-
Primary Solvent (Dissolver): Ethyl Acetate (EtOAc) . It provides high solubility at 50°C and is chemically inert toward the aldehyde/ester moieties.
-
Anti-Solvent (Precipitator): n-Heptane . Preferred over hexanes due to a higher boiling point (98°C), allowing a wider operational temperature window without rapid evaporation.
Experimental Protocol
Reagents and Equipment
-
Crude Material: Methyl 2-chloro-6-formylbenzoate (dark yellow/orange solid or viscous oil).
-
Solvents: Ethyl Acetate (HPLC Grade), n-Heptane (HPLC Grade).
-
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer (or magnetic bar), internal temperature probe.
Step-by-Step Procedure
Step 1: Dissolution (The "Saturation Point")
-
Charge the crude Methyl 2-chloro-6-formylbenzoate (e.g., 10.0 g) into the reactor.
-
Add Ethyl Acetate (2.0 vol relative to mass, i.e., 20 mL) .
-
Heat the mixture gently to 45–50°C . Do not exceed 60°C to prevent thermal degradation.
-
If solids remain, add EtOAc in 0.5 vol increments until a clear, homogeneous orange solution is obtained.
-
Checkpoint: If the solution is dark/black, add activated carbon (5 wt%), stir for 15 mins, and hot-filter through Celite to remove polymeric impurities.
-
Step 2: Nucleation Control (The "Cloud Point")
-
Maintain temperature at 45°C .
-
Slowly add n-Heptane dropwise via an addition funnel.
-
Stop addition immediately upon observing permanent turbidity (the "cloud point").
-
Add a small volume of EtOAc (approx. 5-10% of initial volume) to just redissolve the turbidity. This ensures the solution is supersaturated but stable.
Step 3: Controlled Cooling (Crystallization)
-
Turn off the heat source. Allow the vessel to cool to room temperature (20–25°C) slowly over 2 hours. Rapid cooling will trap impurities and cause oiling.
-
Seeding (Optional but Recommended): If the solution reaches 30°C without precipitation, add a seed crystal of pure Methyl 2-chloro-6-formylbenzoate (<1 mg).
-
Once at room temperature, cool the vessel further to 0–5°C using an ice bath for 1 hour to maximize recovery.
Step 4: Isolation and Drying
-
Filter the resulting off-white to pale yellow crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a cold (0°C) mixture of Heptane:EtOAc (4:1 ratio) . Do not use pure EtOAc, as it will redissolve the product.
-
Drying: Dry in a vacuum oven at 30°C for 4–6 hours. Avoid high temperatures (>40°C) under vacuum to prevent sublimation or melting.
Process Visualization (Workflow)
Caption: Optimized workflow for the purification of Methyl 2-chloro-6-formylbenzoate, emphasizing thermal control to prevent oiling out.
Quality Control & Validation
To ensure the protocol was successful, the isolated material must meet the following criteria:
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Purity | HPLC (UV @ 254 nm) | > 98.0% Area | Removes regioisomers and unreacted 3-chlorophthalic derivatives. |
| Identity | 1H-NMR (CDCl3) | Aldehyde -CHO singlet @ ~10.0-10.5 ppm | Confirms the aldehyde is intact and not oxidized to acid or acetal. |
| Solvent Residue | GC-Headspace | EtOAc < 5000 ppm | Ensures drying efficiency without melting the product. |
| Appearance | Visual | Off-white/Pale Yellow Crystalline Solid | Dark orange/brown indicates oxidation or polymerization. |
Troubleshooting Guide:
-
Problem: Product oils out as a bottom layer during cooling.
-
Problem: Low Yield (<50%).
References
-
PubChem. (n.d.).[5] Methyl 2-chloro-6-formylbenzoate | C9H7ClO3.[5] National Library of Medicine. Retrieved October 24, 2023, from [Link]
- Zhang, Y., et al. (2014). Efficient Synthesis of Polysubstituted Benzoates via Palladium-Catalyzed Carbonylation. Journal of Organic Chemistry.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
- 1. CN1189463C - Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride - Google Patents [patents.google.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. PT1611083E - Synthesis of 2-chloromethyl-6-methylbenzoic acid esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-chloro-6-formyl-benzoate | C9H7ClO3 | CID 53408620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Addition Strategies for Methyl 2-chloro-6-formylbenzoate
Abstract
Methyl 2-chloro-6-formylbenzoate represents a highly versatile "ortho-scaffold" in medicinal chemistry, particularly for the synthesis of poly-heterocyclic cores found in PARP inhibitors (e.g., Olaparib analogs). Its reactivity is defined by the interplay between three functional groups: a highly electrophilic aldehyde (C6), a latent electrophilic ester (C1), and a sterically demanding chlorine substituent (C2). This guide details protocols for exploiting the aldehyde-ester proximity to drive "addition-cyclization" cascades, yielding high-value phthalazinone, phthalide, and isoindolinone cores.
Introduction: The "Ortho-Effect" Advantage
The utility of Methyl 2-chloro-6-formylbenzoate lies in the 1,2-relationship (ortho-positioning) of the formyl and ester groups. While the aldehyde is the kinetic point of entry for nucleophiles, the adjacent ester serves as a thermodynamic trap.
Reactivity Profile
-
Aldehyde (C6): The primary electrophile. Reacts rapidly with hard (hydride) and soft (Grignard, amine) nucleophiles. The chlorine atom at C2 exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the aldehyde compared to the non-chlorinated analog.
-
Ester (C1): Less electrophilic but susceptible to intramolecular attack by intermediates formed at the aldehyde position.
-
Chlorine (C2): Provides steric bulk that directs nucleophilic attack away from the ester initially, enhancing chemoselectivity. It remains intact during these protocols, serving as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).
Strategic Pathways
The choice of nucleophile dictates the final heterocyclic core:
-
Hydrazines
8-Chloro-1(2H)-phthalazinones (via condensation-cyclization). -
Grignard Reagents
7-Chloro-3-substituted-phthalides (via addition-lactonization). -
Primary Amines
Isoindolinones (via reductive amination-lactamization).
Visualizing the Reaction Landscape
Figure 1: Divergent synthesis pathways from Methyl 2-chloro-6-formylbenzoate based on nucleophile selection.
Detailed Protocols
Protocol A: Synthesis of 8-Chloro-1(2H)-phthalazinone
This reaction is the cornerstone for synthesizing PARP inhibitor scaffolds. The hydrazine attacks the aldehyde to form a hydrazone, which then intramolecularly attacks the ester to close the ring.
Materials:
-
Methyl 2-chloro-6-formylbenzoate (1.0 eq)
-
Hydrazine monohydrate (2.0 eq) or substituted hydrazine (R-NH-NH2)
-
Solvent: Ethanol or Methanol (Grade: ACS Reagent)
-
Catalyst: Acetic acid (cat.) or Ammonium Chloride (mild acid source)
Step-by-Step:
-
Preparation: Dissolve Methyl 2-chloro-6-formylbenzoate (10 mmol) in Ethanol (50 mL) in a round-bottom flask.
-
Addition: Add Hydrazine monohydrate (20 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.
-
Reflux: Add catalytic Acetic Acid (0.5 mL) and heat the mixture to reflux (80°C) for 2–4 hours.
-
Mechanism Check: TLC should show the disappearance of the starting aldehyde (high Rf) and the appearance of a polar fluorescent spot (Phthalazinone).
-
-
Workup: Cool the reaction to room temperature. The product often precipitates as a white/off-white solid.
-
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water.
Yield Expectation: 85–95% Key Insight: The chlorine at C2 prevents the formation of unwanted regioisomers by sterically guiding the hydrazine to the aldehyde first.
Protocol B: Grignard Addition for 7-Chloro-3-substituted-phthalides
This protocol creates a chiral center at C3 (racemic unless chiral ligands are used). The intermediate alkoxide acts as a nucleophile toward the ester, driving in situ lactonization.
Materials:
-
Methyl 2-chloro-6-formylbenzoate (1.0 eq)
-
Organomagnesium halide (R-MgBr/Cl) (1.2 eq)
-
Solvent: Anhydrous THF or Diethyl Ether
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Add Methyl 2-chloro-6-formylbenzoate (5 mmol) and anhydrous THF (25 mL). Cool to -78°C .
-
Why -78°C? Low temperature prevents the Grignard reagent from attacking the ester group directly (chemoselectivity).
-
-
Nucleophilic Attack: Add the Grignard reagent (6 mmol) dropwise over 20 minutes.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.
-
Cyclization Event: As the solution warms, the magnesium alkoxide formed at the aldehyde position will attack the ester carbonyl, ejecting methoxide.
-
-
Quench: Quench with saturated aqueous Ammonium Chloride (NH4Cl).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4.
-
Purification: Flash column chromatography (Hexane/EtOAc). The product is a lactone (phthalide).
Troubleshooting:
-
Issue: Bis-addition (Grignard attacks ester too).
-
Solution: Ensure temperature is strictly -78°C during addition. Use exactly 1.1–1.2 equivalents of Grignard, not excess.
Data Summary & Chemoselectivity
| Reactant | Conditions | Primary Intermediate | Final Product Core | Yield (Typical) |
| Hydrazine | EtOH, Reflux, cat. AcOH | Hydrazone | Phthalazinone | >90% |
| Grignard (R-MgX) | THF, -78°C | Mg-Alkoxide | Phthalide (Lactone) | 70-85% |
| Primary Amine | MeOH, NaBH3CN, pH 5 | Secondary Amine | Isoindolinone (Lactam) | 60-80% |
Note on Sterics: The C2-Chlorine atom is located ortho to the ester. In the final fused systems:
-
Phthalazinone: Cl ends up at position 8.
-
Phthalide: Cl ends up at position 7. This positioning is critical for Structure-Activity Relationship (SAR) studies, as the 7/8-position often sits in a solvent-exposed region of protein binding pockets.
References
-
Nucleophilic Addition to Carbonyls. Master Organic Chemistry. Available at: [Link]
-
Ammonium chloride mediated synthesis of 2-aryl-phthalazinone. Arkivoc, 2009. Available at: [Link]
-
Synthesis of new phthalazinedione derivatives. Molbank, 2010. Available at: [Link][1][2]
-
Methyl 2-chloro-6-formylbenzoate Compound Summary. PubChem. Available at: [Link]
-
Grignard Reagent Reactivity. Wikipedia. Available at: [Link]
Sources
Methyl 2-chloro-6-formyl-benzoate in the synthesis of heterocyclic compounds
Executive Summary
Methyl 2-chloro-6-formylbenzoate (M2C6FB) represents a high-value "trifunctional scaffold" in medicinal chemistry.[1] Unlike simple benzoates, M2C6FB possesses a unique 1,2,6-substitution pattern that enables the rapid construction of fused nitrogenous heterocycles—specifically phthalazinones and isoindolinones —which are pharmacophores found in PARP inhibitors (e.g., Olaparib) and antihypertensive agents.
This guide details the chemoselective exploitation of the aldehyde (hard electrophile), ester (hard/soft electrophile), and aryl chloride (latent electrophile) to synthesize complex bioactive cores.
Structural Analysis & Reactivity Profile
The utility of M2C6FB stems from the proximity of its functional groups. Understanding the electrophilic hierarchy is critical for protocol design:
| Functional Group | Position | Reactivity Mode | Kinetic Priority |
| Formyl (-CHO) | C6 | Condensation: Rapidly reacts with primary amines/hydrazines to form imines/hydrazones.[1] | High (Kinetic Control) |
| Methyl Ester (-COOMe) | C1 | Acyl Substitution: Reacts with nucleophiles to form lactams or hydrazides; requires cyclization conditions.[1] | Medium (Thermodynamic Control) |
| Chloro (-Cl) | C2 | Coupling/Substitution: Inert to standard nucleophiles; activated for Pd-catalyzed coupling or | Low (Late-Stage Functionalization) |
The "Ortho-Triad" Effect: The 1,6-relationship between the formyl and ester groups pre-organizes the molecule for cyclization.[1] A nucleophile attacking the aldehyde is spatially positioned to immediately attack the ester, forming a stable 5- or 6-membered fused ring.[1]
Application I: Synthesis of 8-Chlorophthalazin-1(2H)-one
The phthalazinone core is synthesized via a "clip" reaction using hydrazine. The reaction proceeds through a cascade: Schiff base formation followed by intramolecular lactamization.
Mechanism
-
Condensation: Hydrazine attacks the C6-aldehyde to form a hydrazone intermediate.[1]
-
Cyclization: The distal nitrogen of the hydrazone attacks the C1-ester.
-
Elimination: Loss of methanol drives the equilibrium to the stable lactam.
Experimental Protocol
Reagents:
-
Hydrazine hydrate (64% or 80% solution) (1.2 – 1.5 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst (Optional): Acetic acid (AcOH) (0.1 eq)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with M2C6FB (1.0 g, 5.0 mmol) and absolute EtOH (10 mL). Stir until fully dissolved.
-
Addition: Add hydrazine hydrate (0.37 mL, 7.5 mmol) dropwise at room temperature. Note: A transient yellow color indicates hydrazone formation.[1]
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The starting material ( ) should disappear, and a lower precipitate should form. -
Workup (Precipitation): Cool the reaction mixture to
in an ice bath. The product, 8-chlorophthalazin-1(2H)-one , will crystallize out.[1][3] -
Isolation: Filter the solid under vacuum. Wash the filter cake with cold EtOH (
) and diethyl ether ( ) to remove trace hydrazine. -
Drying: Dry in a vacuum oven at
for 6 hours.
Expected Yield: 85–95% Critical Control Point: Do not use a large excess of hydrazine if the chloro-group is sensitive to displacement, although the 8-chloro position is sterically hindered and relatively stable.[1]
Application II: Synthesis of 4-Chloroisoindolin-1-ones
Isoindolinones are generated via Reductive Amination-Cyclization .[1] This route allows for the introduction of diverse
Mechanism
-
Imine Formation: Amine (
) condenses with the aldehyde. -
Reduction: The imine is reduced to a secondary amine (using
or ). -
Lactamization: The resulting amine attacks the ester to close the 5-membered ring.
Experimental Protocol
Reagents:
-
M2C6FB (1.0 eq)
-
Primary Amine (
) (1.1 eq) (e.g., Benzylamine, Aniline)[1] -
Reducing Agent: Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)[1]
-
Acid: Acetic Acid (catalytic)
Step-by-Step Methodology:
-
Imine Formation: Dissolve M2C6FB (1.0 mmol) and the primary amine (1.1 mmol) in MeOH (5 mL). Add catalytic AcOH.[4] Stir at RT for 2 hours. Validation: Monitor disappearance of aldehyde peak via
-NMR or TLC.[1] -
Reduction: Cool to
. Add (1.5 mmol) portion-wise (gas evolution will occur). Stir for 1 hour, allowing the mixture to warm to RT. -
Cyclization (Thermal): The reduction yields the amino-ester intermediate. To force cyclization, heat the mixture to
for 4 hours. Note: If cyclization is slow, swap solvent to Toluene and reflux with a Dean-Stark trap, or use base catalysis ( ).[1] -
Quench: Quench with saturated
solution. -
Extraction: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH or purify via flash chromatography.
Product:
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways from the M2C6FB scaffold.
Figure 1: Divergent synthesis map showing the transformation of M2C6FB into Phthalazinone and Isoindolinone scaffolds.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phthalazinone) | Incomplete cyclization due to steric bulk of Cl.[1] | Increase reaction time or switch solvent to n-Butanol (higher boiling point: |
| Side Product (Isoindolinone) | Formation of "Hydroxy-isoindolinone" instead of reduced lactam.[1] | Ensure excess reducing agent ( |
| Hydrolysis of Ester | Presence of water in basic conditions. | Use anhydrous solvents. If the acid forms (2-chloro-6-formylbenzoic acid), it can still be cyclized but may require activation (EDC/NHS).[1] |
References
-
PubChem. Methyl 2-chloro-6-formylbenzoate (CID 53408620).[1][2] National Library of Medicine. [Link]
-
El-Gaby, M. S. A., et al. (2015).[5] Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
-
Csampai, A., et al. (2006).[6] Synthesis of new phthalazinedione derivatives. Sciforum / Molbank. [Link][5][7][8]
-
Liao, Y., et al. (2024).[9] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity.[1] NIH / PubMed Central. [Link]
-
Zhang, H., et al. (2018).[8] One-Pot Synthesis of Benzo-fused Heterocycles.[1][8] Organic Chemistry Portal. [Link]
Sources
- 1. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
- 2. Methyl 2-chloro-6-formyl-benzoate | C9H7ClO3 | CID 53408620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epstem.net [epstem.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. One-Pot Synthesis of Benzo[b][1,4]oxazins via Intramolecular Trapping Iminoenol [organic-chemistry.org]
- 9. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
Analytical Strategies for Monitoring Reactions of Methyl 2-chloro-6-formylbenzoate
Application Note & Protocol Guide
Executive Summary
Methyl 2-chloro-6-formylbenzoate (CAS: 20896-15-1) is a high-value pharmacophore scaffold, serving as a "linchpin" intermediate in the synthesis of isoindolinones, phthalazinones, and poly(ADP-ribose) polymerase (PARP) inhibitors. Its dual electrophilic nature—possessing both a formyl group (aldehyde) and a methyl ester—makes it versatile but analytically challenging.
This guide provides a robust analytical framework for monitoring its reactions. Unlike simple substrates, this molecule is prone to on-column derivatization (hemiacetal formation) and auto-oxidation . The protocols below are designed to mitigate these artifacts, ensuring data integrity during drug development.
Chemical Profile & Critical Quality Attributes (CQA)
| Property | Specification | Analytical Implication |
| Structure | Methyl ester (C1), Chloro (C2), Formyl (C6) | Steric crowding at the ester; high reactivity at the aldehyde. |
| Chromophore | Benzoate moiety ( | UV detection is highly sensitive; derivatization is rarely needed for detection. |
| Stability | Air-sensitive (Aldehyde | Samples must be analyzed immediately or stored under inert gas. |
| Solvent Compatibility | Reacts with MeOH/EtOH | CRITICAL: Avoid alcoholic solvents in HPLC/GC sample prep to prevent acetal formation. |
Protocol A: Reversed-Phase HPLC (The Gold Standard)
Objective: Quantitative tracking of consumption, product formation, and hydrolytic degradation.
Expert Insight: The "Methanol Trap"
Standard Method Failure: Using Methanol (MeOH) as a mobile phase or diluent often results in split peaks or broad tailing. Mechanism: The C6-formyl group reacts with MeOH in the presence of acidic modifiers (e.g., TFA, Formic Acid) to form a hemiacetal in situ. Solution: Use Acetonitrile (ACN) exclusively for both the mobile phase organic modifier and sample diluent.
Method Parameters
-
Instrument: HPLC/UPLC with PDA/UV Detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
, mm.-
Why: End-capping reduces silanol interactions with the polar formyl group.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Why: Acidic pH (~2.7) suppresses ionization of the potential impurity 2-chloro-6-formylbenzoic acid, ensuring it elutes as a sharp peak rather than a broad smear.
-
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Detection: 254 nm (primary), 230 nm (secondary).
-
Column Temp:
C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 90 | Linear Gradient (Elute Product/SM) |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
Sample Preparation Protocol
-
Quench: Take
of reaction mixture. -
Dilute: Add into
of Acetonitrile (NOT Methanol). -
Filter: Pass through a 0.22
PTFE filter (Nylon filters may adsorb the aldehyde). -
Inject:
immediately.
Protocol B: In-Process Control (IPC) via GC-FID
Objective: Rapid monitoring of volatile starting materials (e.g., vinyl precursors) or residual solvents.
-
Limitation: The formyl group can oxidize in the hot injection port if not properly lined.
-
Liner: Use a deactivated splitless liner with glass wool to prevent thermal degradation.
GC Method Parameters:
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane),
. -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet Temp:
C (Keep strictly below C to prevent ester pyrolysis). -
Detector (FID):
C. -
Oven Program:
- C for 1 min.
-
Ramp
C/min to C. -
Hold 3 min.
Advanced Monitoring: In-Situ Reaction Trends (PAT)
Objective: Real-time kinetics without sampling, useful for safety-critical scale-ups.
Technique: ReactIR (FT-IR) Logic: Monitor the "Carbonyl Shift."
-
Starting Material (Aldehyde C=O): Distinct band at 1695–1705 cm⁻¹ .
-
Starting Material (Ester C=O): Distinct band at 1725–1740 cm⁻¹ .
-
Reaction Event: If performing a reductive amination or condensation at the aldehyde, the 1695 cm⁻¹ peak will disappear, while the 1730 cm⁻¹ peak remains relatively stable (unless the ester is also reacting).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for monitoring reactions involving this scaffold, specifically highlighting the "Methanol Trap" avoidance.
Caption: Analytical workflow emphasizing the prevention of solvent-induced artifacts (hemiacetals) during sample preparation.
Troubleshooting & Impurity Profile
| Observation | Probable Cause | Corrective Action |
| Split Peak (SM) | Hemiacetal formation due to MeOH. | Switch all sample prep and mobile phases to Acetonitrile. |
| New Early Peak (RRT ~0.8) | Hydrolysis of Ester to Acid. | Check water content in reaction; ensure mobile phase pH < 3.0. |
| New Early Peak (RRT ~0.9) | Oxidation of Aldehyde to Acid. | Degas solvents; store samples under |
| Broad Tailing | Interaction of Formyl group with silanols. | Use end-capped columns; increase buffer ionic strength (add 10mM Ammonium Formate). |
References
-
Benchchem. (n.d.). 2-Bromo-6-chlorobenzoic Acid Reaction Monitoring & Synthesis Pathways. Retrieved from
-
American Chemical Society. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader (HPLC Methods for Benzoate Derivatives). ACS Omega. Retrieved from
-
ResearchGate. (2025).[2][3][4][5] Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from
-
Google Patents. (2014). Pyridinyl and fused pyridinyl triazolone derivatives (Ozonolysis monitoring of vinyl benzoates). US Patent 20140256734A1.[6] Retrieved from
-
Ahmed, N. R., et al. (2023).[1][7] RP-HPLC Method for Determination of Methyl 4-hydroxy Benzoate. European Journal of Pharmaceutical and Medical Research. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20140256734A1 - Pyridinyl and fused pyridinyl triazolone derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloro-6-formyl-benzoate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-formyl-benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you achieve a successful synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Challenge
The synthesis of Methyl 2-chloro-6-formyl-benzoate presents a unique set of challenges primarily due to the steric hindrance imposed by the two ortho substituents (chloro and methyl/formyl groups) flanking the methyl ester. This steric crowding can significantly impact reaction rates and accessibility of reagents to the reactive sites. Furthermore, the selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid requires careful selection of reagents and reaction conditions. This guide will address these challenges head-on, providing you with the necessary insights for a successful outcome.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl 2-chloro-6-formyl-benzoate, which typically proceeds via a two-step route: esterification of 2-chloro-6-methylbenzoic acid followed by selective oxidation of the benzylic methyl group.
Problem 1: Low Yield in the Esterification of 2-chloro-6-methylbenzoic acid
Symptoms:
-
After the reaction and work-up, the isolated yield of Methyl 2-chloro-6-methylbenzoate is significantly lower than expected.
-
TLC analysis of the crude product shows a significant amount of unreacted starting material (2-chloro-6-methylbenzoic acid).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The ortho-chloro and ortho-methyl groups sterically hinder the approach of methanol to the carbonyl carbon of the carboxylic acid. This slows down the rate of Fischer esterification.[1] | 1. Increase Reaction Time: Extend the reflux time to allow the reaction to proceed to completion. Monitor the reaction by TLC until the starting material is consumed. 2. Use a More Reactive Methylating Agent: Instead of methanol and an acid catalyst, consider using diazomethane or methyl iodide with a non-nucleophilic base like DBU. However, exercise extreme caution with the highly toxic and explosive diazomethane. A safer alternative is (trimethylsilyl)diazomethane. |
| Insufficient Catalyst | The amount of acid catalyst (e.g., concentrated sulfuric acid) may be insufficient to effectively protonate the carbonyl oxygen and activate the carboxylic acid towards nucleophilic attack. | Increase the catalyst loading. Typically, 5-10 mol% of a strong acid catalyst is sufficient. |
| Presence of Water | Water in the reaction mixture can shift the equilibrium of the Fischer esterification back towards the starting materials.[2] | Ensure that all glassware is thoroughly dried and use anhydrous methanol and a high-purity starting material. The use of a Dean-Stark apparatus can be effective in removing water as it is formed. |
Problem 2: Over-oxidation of the Methyl Group to a Carboxylic Acid
Symptoms:
-
The desired product, Methyl 2-chloro-6-formyl-benzoate, is contaminated with a significant amount of Methyl 2-chloro-6-carboxybenzoate.
-
The NMR spectrum of the crude product shows a signal corresponding to a carboxylic acid proton.
-
The product is difficult to purify by standard column chromatography due to similar polarities.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Oxidizing Agent | Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid will readily oxidize the benzylic methyl group all the way to a carboxylic acid.[3] | 1. Use a Milder Oxidizing Agent: Employ a milder and more selective oxidizing agent such as ceric ammonium nitrate (CAN) or o-iodoxybenzoic acid (IBX). These reagents are known to be effective for the conversion of benzylic methyl groups to aldehydes with a lower risk of over-oxidation.[4] 2. Electrochemical Oxidation: Consider an electrochemical approach, which can offer high selectivity by controlling the electrode potential. This method can convert methylarenes to the corresponding acetals, which can then be hydrolyzed to the aldehyde.[4] |
| Prolonged Reaction Time or Elevated Temperature | Even with milder oxidizing agents, extended reaction times or high temperatures can lead to over-oxidation. | Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately. It is often better to accept a slightly lower conversion to avoid significant over-oxidation. |
| Radical Chain Reactions | Some oxidation reactions proceed via radical intermediates. Uncontrolled radical chain reactions can lead to a variety of byproducts, including the over-oxidized acid. | Use a radical inhibitor if appropriate for the chosen oxidation method, or ensure that the reaction is carried out under conditions that control radical formation (e.g., in the dark, under an inert atmosphere). |
Problem 3: Difficult Purification of the Final Product
Symptoms:
-
The crude product is an oil or a gummy solid that is difficult to handle.[5]
-
Column chromatography does not provide a clean separation of the desired aldehyde from starting material or byproducts.
-
The product appears to decompose on the silica gel column.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of a Bisulfite Adduct | Aldehydes can react with trace amounts of sulfur dioxide or bisulfite (from certain reagents or atmospheric contamination) to form bisulfite adducts, which are water-soluble salts.[6] | This property can be exploited for purification. Treat the crude product with a saturated solution of sodium bisulfite. The aldehyde will form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., sodium carbonate) and extracting it back into an organic solvent.[7][8] |
| Similar Polarity of Components | The starting material (Methyl 2-chloro-6-methylbenzoate) and the product aldehyde may have very similar polarities, making chromatographic separation challenging. | 1. Optimize the Solvent System for Chromatography: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, or using dichloromethane/hexane) to improve separation. 2. Derivative Formation: If purification remains a challenge, consider converting the aldehyde to a solid derivative (e.g., a hydrazone or semicarbazone) that can be purified by recrystallization. The pure aldehyde can then be regenerated by hydrolysis. |
| Product Instability | The aldehyde may be sensitive to air oxidation or may be unstable on silica gel. | 1. Minimize Exposure to Air: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). 2. Use Deactivated Silica Gel: If using column chromatography, consider using silica gel that has been deactivated with a small amount of triethylamine to prevent decomposition of the aldehyde. |
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 2-chloro-6-methylbenzoic acid so slow?
A1: The slow rate of esterification is primarily due to the "ortho effect".[9] The presence of two substituents in the positions ortho to the carboxylic acid group creates significant steric hindrance. This makes it difficult for the nucleophile (methanol) to attack the carbonyl carbon. Additionally, these ortho groups can force the carboxylic acid group to twist out of the plane of the benzene ring, which can affect its electronic properties and reactivity.[10][11]
Q2: Can I directly formylate Methyl 2-chlorobenzoate to get the desired product?
A2: Direct formylation of Methyl 2-chlorobenzoate is challenging. The ester and chloro groups are both electron-withdrawing and deactivating towards electrophilic aromatic substitution, making reactions like the Vilsmeier-Haack or Friedel-Crafts formylation difficult.[12] Furthermore, directing the formyl group specifically to the 6-position would be a significant regioselectivity challenge. The proposed two-step route starting from 2-chloro-6-methylbenzoic acid is generally more reliable.
Q3: My oxidation reaction is not going to completion. What can I do?
A3: If the oxidation is sluggish, you can try a few approaches. First, ensure that your starting material and reagents are pure and dry. If using a solid oxidant like IBX, make sure it is finely powdered and well-dispersed in the solvent. Gentle heating may be necessary, but monitor the temperature carefully to avoid over-oxidation. If the reaction stalls, adding a fresh portion of the oxidizing agent may help to drive it to completion. However, be cautious not to add a large excess, which could lead to the formation of byproducts.
Q4: Is it possible to hydrolyze the methyl ester during the oxidation step?
A4: Yes, hydrolysis of the methyl ester is a potential side reaction, especially if the oxidation is carried out in the presence of water and under acidic or basic conditions.[13][14] To minimize this, it is best to use anhydrous solvents and reagents for the oxidation step. If an aqueous work-up is necessary, it should be performed under neutral or mildly acidic conditions and at a low temperature to reduce the risk of ester hydrolysis.
Experimental Protocols
Step 1: Synthesis of Methyl 2-chloro-6-methylbenzoate
This protocol is adapted from established esterification procedures.[15]
Materials:
-
2-chloro-6-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a solution of 2-chloro-6-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-chloro-6-methylbenzoate as a crude product, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Selective Oxidation to Methyl 2-chloro-6-formyl-benzoate
This protocol utilizes ceric ammonium nitrate (CAN) for a mild and selective oxidation.[4]
Materials:
-
Methyl 2-chloro-6-methylbenzoate
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 2-chloro-6-methylbenzoate (1.0 eq) in a mixture of acetonitrile and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the orange color of the Ce(IV) ions disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Methyl 2-chloro-6-formyl-benzoate.
Visualizations
Synthetic Workflow Diagram
Caption: A two-step synthetic route to Methyl 2-chloro-6-formyl-benzoate.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Jie Jack Li. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
- Kurti, L., & Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
- Tojo, G., & Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.
- Patai, S. The Chemistry of the Carbonyl Group. John Wiley & Sons, 1966.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 2013.
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.
- Anslyn, E. V., & Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.
-
"Site-selective electrooxidation of methylarenes to aromatic acetals." Nature Communications, vol. 10, no. 1, 2019, pp. 1-9, [Link].[4]
-
"Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, no. 134, 2018, e57335, [Link].[6][7][8][16]
-
"Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid." ResearchGate, 2002, [Link].[15]
-
"What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?" Quora, [Link].[10]
-
"Ortho effect." A to Z Chemistry, [Link].
-
"Reactions at the Benzylic Position." Chemistry LibreTexts, [Link].[3]
-
"Hydrolysis of methyl esters." Google Patents, .[14]
-
"Please suggest a method to purify an aromatic aldehyde after an SNAr reaction." ResearchGate, [Link].[5]
-
"Activating and Deactivating Groups In Electrophilic Aromatic Substitution." Master Organic Chemistry, [Link].[12]
-
"What are the products of the esterification reaction of 2 - Methylbenzoic Acid?" Gallochem, [Link].[1]
-
"Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction." Digital Commons @ Otterbein, [Link].[11]
Sources
- 1. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Workup [chem.rochester.edu]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methyl 2-chloro-6-formylbenzoate Synthesis
Ticket ID: #SYN-MCFB-001 Subject: Improving Yield & Selectivity in Sterically Congested Benzylic Oxidations Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of Methyl 2-chloro-6-formylbenzoate presents a classic challenge in process chemistry: functionalizing a sterically crowded "pincer" system. The ortho-chloro and ortho-ester groups create significant steric hindrance around the methyl group, retarding radical attack while simultaneously increasing the lability of the final aldehyde and ester functionalities.
This guide addresses the two primary bottlenecks:
-
The Radical Bromination: Controlling the Mono- vs. Di-bromo ratio.
-
The Oxidation: Converting the benzylic halide to an aldehyde without hydrolyzing the sensitive methyl ester.
Module 1: Radical Bromination (The "Yield Killer")
Context: The conversion of Methyl 2-chloro-6-methylbenzoate to Methyl 2-(bromomethyl)-6-chlorobenzoate is the yield-determining step.
The Protocol
-
Reagents: Methyl 2-chloro-6-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
-
Solvent:
-Trifluorotoluene (PhCF ) or 1,2-Dichloroethane (DCE). Avoid CCl due to toxicity and disposal costs. -
Conditions: Reflux (
C) under inert atmosphere (Ar/N ).
Troubleshooting & FAQs
Q1: "My reaction stalls at 60% conversion. Should I add more NBS?"
Diagnostic: Do not simply add more NBS. The stalling is likely due to "initiator death" rather than NBS depletion. AIBN has a half-life of ~1 hour at
-
Portion-wise Addition: Add the initiator in 3 portions: 50% at
, 25% at , and 25% at . -
Spiking: If the reaction stalls, cool slightly, add fresh AIBN (0.02 eq), and resume reflux.
-
Check NBS Quality: If your NBS is yellow/orange, it contains free Br
and HBr.[1] This promotes rapid, uncontrolled side reactions. Recrystallize NBS from water before use.
Q2: "I see a significant amount of di-bromo impurity (Methyl 2-(dibromomethyl)-6-chlorobenzoate). How do I remove it?" Diagnostic: The ortho-substituents destabilize the benzylic radical, making the second bromination activation energy closer to the first than in unsubstituted toluene. Solution:
-
The 85% Rule: Do not chase 100% conversion. Stop the reaction when the starting material is <15% by HPLC/GC. The di-bromo species forms exponentially as starting material depletes.
-
Purification: The mono-bromo and starting material are difficult to separate by crystallization. However, the di-bromo species hydrolyzes to the aldehyde (the desired product) during the subsequent oxidation step, but often with lower efficiency. It is better to accept 10-15% unreacted starting material and separate it at the final stage.
Module 2: The Oxidation (Aldehyde Formation)[2][3]
Context: You must convert the benzylic bromide to an aldehyde. The presence of the methyl ester rules out harsh acidic hydrolysis (Sommelet reaction) or strong aqueous bases.
Recommended Route: Modified Kornblum Oxidation
This method uses DMSO as the oxidant and Sodium Bicarbonate as the base/buffer.
The Protocol
-
Reagents: Crude Bromide (1.0 eq), NaHCO
(2.0 eq). -
Solvent: Anhydrous DMSO (5-6 volumes).
-
Conditions: Heat to
C for 2-3 hours.
Troubleshooting & FAQs
Q3: "My methyl ester hydrolyzed to the carboxylic acid. Why?"
Diagnostic: This is a classic failure mode of the Kornblum oxidation when water is present. At
-
Dryness is Critical: Use anhydrous DMSO. Dry your NaHCO
in an oven or use K CO (though K CO is more basic and risky). -
Temperature Control: Do not exceed
C. Above this, DMSO decomposes violently, and ester hydrolysis rates skyrocket. -
Quench Strategy: Pour the reaction mixture into ice-cold brine rather than water to minimize hydrolysis during workup. Extract immediately with Ethyl Acetate.
Q4: "I'm seeing a 'dimer' impurity in the LC-MS." Diagnostic: You are likely seeing the Wurtz-type coupling product or an ether linkage if the concentration is too high. Solution: Dilution. Ensure you are using at least 5-6 volumes of DMSO relative to the substrate. High concentrations favor intermolecular side reactions.
Comparative Analysis: Oxidation Methods
| Feature | Kornblum (Recommended) | Sommelet (HMTA) | Direct Hydrolysis + Swern |
| Reagents | DMSO, NaHCO | Hexamethylenetetramine, Aqueous Acid | H |
| Yield | 75-85% | 50-65% | 40-60% (2 steps) |
| Ester Stability | High (if dry) | Low (requires acid hydrolysis) | Medium |
| Key Risk | Foul odor (DMS), Exotherm | Hydrolysis of ester | Multi-step, poor atom economy |
| Suitability | Best for ortho-ester substrates | Better for simple alkyl halides | Not recommended |
Visualizing the Workflow
The following diagram illustrates the critical decision points and reaction pathways.
Figure 1: Synthetic workflow and critical control points for preventing side-reactions.
References
-
Kornblum Oxidation Mechanism & Scope: Kornblum, N., et al.[2] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[2] Journal of the American Chemical Society, vol. 81, no.[2] 15, 1959, pp. 4113–4114.[2] Link
-
Radical Bromination Selectivity: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, vol. 43, no. 2, 1948, pp. 271–317. Link
-
Synthesis of Methyl 2-formylbenzoate Derivatives (Analogous Chemistry): "Synthesis of methyl 2-formylbenzoate." ChemicalBook, Accessed 2024. Link
-
Sommelet Reaction Limitations: Angyal, S. J. "The Sommelet Reaction."[3][4][5][6] Organic Reactions, 2011. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 3. rjpn.org [rjpn.org]
- 4. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. organicreactions.org [organicreactions.org]
- 6. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
Technical Support Center: Navigating Impurities in Methyl 2-chloro-6-formyl-benzoate
Welcome to the technical support center for Methyl 2-chloro-6-formyl-benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate impurities that may arise during synthesis, purification, and storage. Our approach is rooted in chemical principles and field-proven experience to ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity
Methyl 2-chloro-6-formyl-benzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its trifunctional nature, featuring a chlorinated aromatic ring, a methyl ester, and an aldehyde group, makes it highly reactive and, consequently, susceptible to the formation of various impurities. The presence of these impurities can significantly impact reaction yields, downstream product purity, and the overall success of a synthetic campaign. This guide will equip you with the knowledge to anticipate and address these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with Methyl 2-chloro-6-formyl-benzoate.
Q1: I've synthesized Methyl 2-chloro-6-formyl-benzoate, but my yield is low and I see multiple spots on my TLC. What are the likely impurities?
A1: Low yields and multiple TLC spots are common indicators of side reactions or incomplete conversion. Based on the reactivity of the functional groups, the most probable impurities include:
-
Starting Materials: Unreacted starting materials are a common source of contamination. Depending on your synthetic route, these could include 2-chlorotoluene or a related precursor.
-
Over-oxidation Product: The aldehyde group is susceptible to oxidation, especially in the presence of air or oxidizing agents, leading to the formation of 2-chloro-6-(methoxycarbonyl)benzoic acid .
-
Hydrolysis Product: The methyl ester can be hydrolyzed to a carboxylic acid, particularly if exposed to moisture or acidic/basic conditions during workup or purification. This results in 2-chloro-6-formylbenzoic acid .
-
Incomplete Formylation Product: If your synthesis involves a formylation step, you may have residual Methyl 2-chlorobenzoate .
-
Dechlorination Product: Under certain reductive conditions or with specific catalysts, the chloro group can be removed, leading to Methyl 2-formylbenzoate .
-
Positional Isomers: Depending on the synthetic strategy, you may have isomeric impurities, such as Methyl 3-chloro-2-formylbenzoate or other isomers, which can be challenging to separate.
Q2: My NMR spectrum shows an unexpected singlet in the aromatic region and a broad peak downfield. What could this be?
A2: A broad singlet downfield is often indicative of a carboxylic acid proton. This, coupled with an altered aromatic pattern, strongly suggests the presence of the hydrolysis product, 2-chloro-6-formylbenzoic acid , or the over-oxidation product, 2-chloro-6-(methoxycarbonyl)benzoic acid . The presence of a carboxylic acid can be confirmed by a simple acid-base extraction during your workup.
Q3: How can I minimize the formation of the over-oxidation product, 2-chloro-6-(methoxycarbonyl)benzoic acid?
A3: To prevent the oxidation of the aldehyde, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating or prolonged reaction times. Using degassed solvents can also be beneficial. If your synthesis involves an oxidation step to form the aldehyde, careful control of the oxidant stoichiometry and reaction temperature is critical to avoid over-oxidation.
Q4: What are the best methods to detect and quantify these impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is highly effective for separating the target compound from its more polar impurities like the carboxylic acid byproducts. A gradient elution with an acidified mobile phase (e.g., water/acetonitrile with 0.1% formic or acetic acid) is typically used.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including starting materials and some isomeric byproducts. A capillary column with a non-polar stationary phase is generally a good starting point.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any major impurities that can be isolated.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis and purification of Methyl 2-chloro-6-formyl-benzoate.
Problem 1: Significant Presence of 2-chloro-6-(methoxycarbonyl)benzoic acid (Over-oxidation)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Exposure to Air/Oxidants | - Conduct the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid prolonged heating in the presence of air. | The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a reaction that is often catalyzed by light and air.[7] |
| Over-stoichiometry of Oxidant | - Carefully control the molar equivalents of the oxidizing agent.- Add the oxidant slowly and monitor the reaction progress by TLC or HPLC. | In syntheses where the aldehyde is formed via oxidation, excess oxidant will lead to the formation of the corresponding carboxylic acid. |
Problem 2: Presence of 2-chloro-6-formylbenzoic acid (Hydrolysis)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Acidic or Basic Workup/Purification | - Neutralize the reaction mixture carefully during workup.- Avoid prolonged exposure to strong acids or bases.- Use a buffered aqueous solution if necessary. | The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially with heating. Steric hindrance around the ester can slow this process, but it is still a significant side reaction.[8][9] |
| Presence of Water | - Use anhydrous solvents and reagents.- Dry the crude product thoroughly before storage. | Water is a necessary reagent for the hydrolysis of the ester. |
Problem 3: Incomplete Reaction (Presence of Starting Materials/Intermediates)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Reaction Time or Temperature | - Monitor the reaction by TLC or HPLC until the starting material is consumed.- Gradually increase the reaction temperature if the reaction is sluggish. | Reaction kinetics are dependent on time and temperature. Insufficient energy input may lead to an incomplete reaction. |
| Inefficient Reagents or Catalyst | - Use fresh, high-purity reagents and catalysts.- Consider a different formylation or chlorination reagent if applicable. | The efficiency of many synthetic transformations, such as formylation (e.g., Vilsmeier-Haack or Gattermann-Koch) and chlorination, depends heavily on the quality and nature of the reagents.[10][11] |
Purification Strategies
The choice of purification method will depend on the nature and quantity of the impurities present.
Workflow for Purification
Caption: General purification workflow for Methyl 2-chloro-6-formyl-benzoate.
Detailed Protocols
1. Acid-Base Extraction to Remove Acidic Impurities
This technique is highly effective for removing 2-chloro-6-(methoxycarbonyl)benzoic acid and 2-chloro-6-formylbenzoic acid .
-
Step 1: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurities will be deprotonated and move into the aqueous layer.
-
Step 3: Separate the aqueous layer.
-
Step 4: Wash the organic layer with brine to remove any remaining water.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
2. Column Chromatography
Column chromatography is effective for separating the target compound from less polar impurities like starting materials and isomeric byproducts.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The target compound is moderately polar and should elute after non-polar impurities.[12][13][14]
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
3. Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.
-
Solvent System: A mixed solvent system, such as ethanol/water or methanol/water, is often effective.[15][16][17]
-
Procedure:
-
Dissolve the compound in the minimum amount of hot solvent (e.g., ethanol or methanol).
-
Slowly add the anti-solvent (water) until the solution becomes slightly cloudy.
-
Add a small amount of the primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Summary
| Impurity Name | Potential Origin | Recommended Detection Method | Removal Strategy |
| 2-chloro-6-(methoxycarbonyl)benzoic acid | Over-oxidation of aldehyde | HPLC, ¹H NMR | Acid-Base Extraction |
| 2-chloro-6-formylbenzoic acid | Hydrolysis of methyl ester | HPLC, ¹H NMR | Acid-Base Extraction |
| Methyl 2-chlorobenzoate | Incomplete formylation | GC-MS, HPLC | Column Chromatography |
| Methyl 2-formylbenzoate | Dechlorination | GC-MS, HPLC | Column Chromatography |
| Isomeric Impurities | Non-regioselective synthesis | GC-MS, HPLC | Column Chromatography, Recrystallization |
| Unreacted Starting Materials | Incomplete reaction | GC-MS, TLC | Column Chromatography |
Visualizing Impurity Formation Pathways
Caption: Key impurity formation pathways from the target product.
References
- Tan, H. S., et al. (1991). HPLC method for the assay of benzyl alcohol, benzaldehyde and benzoic acid in injectable formulations.
- Sadek, P. C. (2007). The HPLC Solvent Guide. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Armarego, W. L., & Chai, C. L. (2012).
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Agilent Technologies. (2023). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]
- Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.
-
PubChem. (n.d.). Methyl 2-chloro-6-formyl-benzoate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.ust.edu [journals.ust.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. cup.edu.cn [cup.edu.cn]
- 14. orgsyn.org [orgsyn.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
troubleshooting failed reactions of Methyl 2-chloro-6-formyl-benzoate
Subject: Troubleshooting Reaction Failures & Optimization Protocols CAS: | Molecular Formula: C9H7ClO3[1]
Executive Summary
Welcome to the Technical Support Center. This guide addresses critical failure modes associated with Methyl 2-chloro-6-formyl-benzoate , a densely functionalized scaffold used primarily in the synthesis of isoindolinones (via cyclization) and benzylamines (via reductive amination).
The Core Challenge: The 1,2,3-substitution pattern (Ester at C1, Chloro at C2, Formyl at C6) creates a unique "steric vise" around the ester carbonyl. While the formyl group (aldehyde) remains accessible for initial nucleophilic attack, the subsequent cyclization or manipulation of the ester is kinetically retarded by the ortho-chloro substituent. Successful protocols must overcome this steric energy barrier without compromising the labile aldehyde.
Module 1: Isoindolinone Cyclization Failures
Context: The primary utility of this scaffold is reacting with primary amines to form 3-substituted isoindolin-1-ones. Users often report the reaction "stalling" at the imine intermediate.
Q1: My reaction with a primary amine stops at the imine (Schiff base). Why isn't it cyclizing to the lactam?
Diagnosis: Steric Inhibition. The formation of the imine (Step 1) is fast and reversible. However, the ring-closing step (Step 2)—where the imine nitrogen attacks the methyl ester—is significantly hindered by the C2-Chloro group. Standard room-temperature protocols for unsubstituted 2-formylbenzoates will fail here.
Troubleshooting Protocol:
-
Thermodynamic Push: You must increase the reaction temperature. Switch from Methanol (b.p. 65°C) to Toluene (110°C) or Xylene (140°C) and use a Dean-Stark trap to remove water. The removal of water drives the imine formation to completion, and the heat provides the activation energy to overcome the steric hindrance at the ester.
-
Acid Catalysis: Add 5-10 mol% of p-Toluenesulfonic acid (PTSA) or Acetic Acid . Protonation of the ester carbonyl makes it more electrophilic, compensating for the steric blocking.
-
One-Pot Reductive Cyclization: If your goal is the reduced isoindolinone, do not isolate the imine. Treat the imine in situ with a reducing agent that can tolerate high temperatures or acidic conditions (e.g., NaCNBH3 at pH 4-5).
Visualizing the Bottleneck:
Figure 1: The kinetic bottleneck occurs at the cyclization step due to the ortho-chloro steric hindrance.
Module 2: Reductive Amination Challenges
Context: Users attempting to synthesize benzylamines often encounter incomplete conversion or side products.
Q2: I see residual aldehyde even after adding excess NaBH4. What is happening?
Diagnosis: Imine Instability & Solvent Competition.[2] The ortho-chloro group destabilizes the imine intermediate electronically (inductive effect) and sterically, shifting the equilibrium back toward the aldehyde. Furthermore, in methanol, NaBH4 can degrade before it reduces the sterically crowded imine.
Optimization Matrix:
| Variable | Standard Condition (Fail) | Optimized Condition (Pass) | Reason |
| Reducing Agent | NaBH4 (Sodium Borohydride) | NaBH(OAc)3 (Triacetoxyborohydride) | Milder, does not reduce aldehyde as fast as imine, tolerates acid. |
| Solvent | Methanol | DCE (Dichloroethane) or THF | Non-protic solvents prevent solvolysis of the reducing agent. |
| Additives | None | Acetic Acid (1-2 eq) | Promotes imine formation and activates it for reduction. |
| Temperature | 0°C to RT | RT to 40°C | Slight heat helps the bulky reducing agent approach the crowded imine. |
Step-by-Step Protocol (Enhanced):
-
Dissolve Methyl 2-chloro-6-formylbenzoate (1.0 eq) and Amine (1.1 eq) in DCE.
-
Add Acetic Acid (1.5 eq) . Stir for 1-2 hours at Room Temp. Monitor by TLC for disappearance of aldehyde.
-
Only after imine formation is confirmed, add NaBH(OAc)3 (1.5 eq) .
-
Stir overnight. Quench with saturated NaHCO3.[3]
Module 3: Stability & Storage
Context: The material has turned from a white solid to a yellow gum.
Q3: Is my starting material degraded?
Diagnosis: Autoxidation. Like all benzaldehydes, this compound is prone to air-oxidation, converting the formyl group (-CHO) to a carboxylic acid (-COOH). The resulting 2-chloro-6-(methoxycarbonyl)benzoic acid is a yellow/orange contaminant that will quench basic reagents (amines) and fail to cyclize.
Verification Test:
-
1H NMR: Check for the disappearance of the aldehyde singlet at ~10.0-10.5 ppm and the appearance of a broad acid peak >11 ppm.
-
Visual: If the solid is sticky or deeply colored, recrystallize immediately.
Rescue Protocol (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .
-
Slowly add Hexanes until cloudy.
-
Cool to 4°C. The acid impurity often remains in the mother liquor.
Module 4: Selectivity (Aldehyde vs. Ester)
Context: Users want to modify the ester without touching the aldehyde.
Q4: Can I hydrolyze the ester to the acid without ruining the aldehyde?
Diagnosis: Cannizzaro Reaction Risk. Using strong base (NaOH/KOH) to hydrolyze the ester can trigger a Cannizzaro reaction (disproportionation of the aldehyde) or an intramolecular aldol-type condensation.
Solution: Use mild, nucleophilic hydrolysis conditions that are specific to methyl esters:
-
Reagent: LiOH (Lithium Hydroxide) in THF/Water (2:1).
-
Temperature: 0°C.
-
Stoichiometry: Strictly 1.05 equivalents.
-
Alternative: Use Trimethyltin hydroxide (SnMe3OH) for highly selective ester hydrolysis in the presence of sensitive aldehydes (though toxic, it is chemically gentle).
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for isolating the root cause of failure.
References
-
PubChem. Methyl 2-chloro-6-formyl-benzoate (Compound Summary). National Library of Medicine. [Link]
-
ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (General reactivity of 2-formyl benzoates). [Link]
-
PubMed. Synthesis of isoindolin-1-one derivatives via multicomponent reactions. (Protocols for cyclization). [Link]
Sources
Navigating the Synthesis of Methyl 2-chloro-6-formyl-benzoate: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the production of Methyl 2-chloro-6-formyl-benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. We will delve into the common challenges encountered during production, offering practical, experience-based solutions in a comprehensive question-and-answer format. Our focus is not just on the "how," but the critical "why" behind each step, ensuring a deep understanding of the process from laboratory to pilot plant.
I. Synthetic Strategy: The Path to Methyl 2-chloro-6-formyl-benzoate
The most viable and scalable synthetic route to Methyl 2-chloro-6-formyl-benzoate is through the directed ortho-metalation (DoM) of the readily available starting material, methyl 2-chlorobenzoate. This method offers high regioselectivity, which is crucial for avoiding the formation of unwanted isomers. The overall transformation is a two-step process:
-
Ortho-lithiation: Deprotonation at the C6 position of methyl 2-chlorobenzoate using a strong, sterically hindered base, typically lithium diisopropylamide (LDA). This step is highly regioselective due to the directing effect of the chloro and ester functional groups.
-
Formylation: Quenching the resulting aryllithium intermediate with a suitable formylating agent, most commonly N,N-dimethylformamide (DMF).
This guide will focus on the practical challenges and troubleshooting associated with this synthetic pathway during scale-up.
II. Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems that may arise during the production of Methyl 2-chloro-6-formyl-benzoate, providing detailed explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
This is a classic scale-up challenge. Several factors can contribute to a drop in yield:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The viscosity of the reaction mixture can also increase, further hampering efficient stirring.
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[1] Organolithium reactions are often highly exothermic, and poor temperature control can lead to thermal decomposition of the aryllithium intermediate or undesired side reactions.
-
Slower Reagent Addition: On a larger scale, reagents are typically added over a longer period to manage the exotherm. This extended reaction time can lead to the degradation of the unstable aryllithium species.
-
Impurity Profile of Starting Materials: The purity of methyl 2-chlorobenzoate and the quality of the organolithium reagent are critical. Trace amounts of water or other electrophilic impurities in the starting material or solvent will consume the expensive organolithium reagent, directly impacting the yield.
Troubleshooting Protocol:
-
Optimize Mixing:
-
Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) capable of providing good top-to-bottom turnover.
-
Consider using a baffle system to improve mixing efficiency.
-
For highly viscous mixtures, a more powerful motor or a different agitator design may be necessary.
-
-
Enhance Heat Transfer:
-
Utilize a reactor with a high heat transfer coefficient.
-
Ensure the cooling jacket fluid is at the lowest possible temperature and has a high flow rate.
-
For very large-scale reactions, consider using an external heat exchanger.
-
-
Controlled Reagent Addition:
-
Develop a precise addition profile for the organolithium reagent, balancing the rate of addition with the cooling capacity of the reactor.
-
The use of a syringe pump for lab-scale and a metering pump for pilot-scale is highly recommended for controlled addition.
-
-
Rigorous Quality Control of Raw Materials:
-
Test all incoming raw materials for purity and water content (Karl Fischer titration).
-
Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use.
-
Q2: I am observing the formation of significant amounts of an isomeric impurity. How can I improve the regioselectivity of the formylation?
While the directed ortho-metalation is generally highly regioselective for the C6 position, the formation of other isomers can occur, particularly the product of metalation at the C3 position.
-
Influence of the Directing Group: The chloro and methoxycarbonyl groups work in concert to direct the deprotonation to the C6 position. However, under certain conditions, deprotonation at the more acidic C3 position can compete.
-
Reaction Temperature: Higher temperatures can lead to a loss of regioselectivity as the kinetic barrier for deprotonation at other sites is overcome.
-
Choice of Base: While LDA is the preferred base, other organolithium reagents like n-butyllithium can be less selective and may lead to a mixture of isomers.
Troubleshooting Protocol:
-
Maintain Cryogenic Temperatures: The reaction should be maintained at a low temperature, typically -78 °C, throughout the addition of the organolithium reagent and the formylating agent.[2]
-
Use of a Hindered Base: LDA is the base of choice due to its steric bulk, which favors deprotonation at the less hindered C6 position. Ensure the LDA is of high quality and accurately titrated.
-
Controlled Addition of Electrophile: Add the DMF slowly to the aryllithium solution at low temperature to prevent temperature spikes that could lead to isomerization.
Q3: The work-up of my reaction is problematic, with the formation of a persistent emulsion. How can I break this emulsion and efficiently isolate my product?
Emulsion formation is a common issue during the aqueous work-up of organolithium reactions, especially at a larger scale. This is often caused by the presence of finely divided inorganic salts and the generation of lithium hydroxide.
Troubleshooting Protocol:
-
Careful Quenching:
-
Quench the reaction mixture by slowly adding it to a well-stirred, cold aqueous solution of a mild acid (e.g., saturated ammonium chloride or 1M hydrochloric acid). Do not add water directly to the reaction mixture, as this can be highly exothermic and dangerous.
-
-
Brine Wash: After the initial quench, wash the organic layer with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break up emulsions.
-
Filtration: If an emulsion persists, filtering the entire biphasic mixture through a pad of celite or diatomaceous earth can help to remove the particulate matter that is stabilizing the emulsion.
-
Solvent Choice: The choice of extraction solvent can influence emulsion formation. Toluene or methyl tert-butyl ether (MTBE) are often good choices for large-scale extractions.
Q4: My final product is difficult to purify by crystallization and contains a persistent oily impurity. What is this impurity and how can I remove it?
A common byproduct in this reaction is the corresponding alcohol, formed by the reduction of the aldehyde product. This can happen if the reaction is not properly quenched or if certain impurities are present. Another possibility is the formation of a hemiaminal intermediate with DMF, which can be difficult to remove.
Troubleshooting Protocol:
-
Controlled Quench: Ensure the reaction is quenched at a low temperature with a sufficient amount of aqueous acid to fully protonate all basic species and hydrolyze any intermediates.
-
Oxidative Work-up: A mild oxidative work-up can sometimes be employed to convert any alcohol impurity back to the desired aldehyde. However, this should be approached with caution to avoid over-oxidation of the product.
-
Chromatographic Purification: For high-purity requirements, column chromatography may be necessary. For larger scales, techniques like medium pressure liquid chromatography (MPLC) can be employed.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethyl acetate, toluene) and a poor solvent (e.g., heptane, hexane) often gives the best results.
III. Experimental Protocols and Data
Protocol 1: Scale-Up Synthesis of Methyl 2-chloro-6-formyl-benzoate
Safety First: This reaction involves pyrophoric and cryogenic materials. All operations must be conducted in a properly functioning fume hood, under an inert atmosphere (nitrogen or argon), and by personnel trained in handling such reagents.[3][4] Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and cryogenic gloves) is mandatory.
Step 1: Preparation of LDA Solution (In-situ)
-
To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine to the cold THF.
-
Slowly add a solution of n-butyllithium in hexanes to the diisopropylamine/THF mixture via the addition funnel, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes before use.
Step 2: ortho-Lithiation and Formylation
-
In a separate dry, inerted reactor, dissolve methyl 2-chlorobenzoate in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the methyl 2-chlorobenzoate solution, maintaining the internal temperature below -70 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by taking aliquots, quenching with a suitable reagent, and analyzing by HPLC or GC.
-
Once the lithiation is complete, slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Slowly transfer the reaction mixture to a separate vessel containing a cold (0 °C) and well-stirred solution of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Lab-Scale (1-10 g) | Pilot-Scale (1-10 kg) | Key Considerations for Scale-Up |
| Temperature | -78 °C (Dry ice/acetone bath) | -70 to -80 °C (Cryogenic cooling system) | Efficient heat removal is critical to prevent side reactions and decomposition.[1] |
| Reagent Addition Time | 5-15 minutes | 1-4 hours | Slower addition is necessary to control the exotherm. |
| Stirring Speed | 300-500 rpm (magnetic stirrer) | 100-300 rpm (mechanical stirrer) | Ensure good surface movement and bulk mixing. |
| Solvent Volume | 10-20 mL/g of starting material | 5-10 L/kg of starting material | Higher concentrations can be used at scale to improve throughput, but may require more efficient cooling. |
| Quench Strategy | Add reaction mixture to quencher | Add reaction mixture to quencher | Reverse addition is crucial for safety and to control the quench exotherm. |
IV. Visualizing the Process and Logic
Diagram 1: Synthetic Pathway
Caption: Synthetic route to Methyl 2-chloro-6-formyl-benzoate.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
V. References
-
Clayden, J., Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
-
Snieckus, V. Chem. Rev.1990 , 90 (6), 879-933.
-
"Directed ortho metalation." Wikipedia, Wikimedia Foundation, [Link].[5]
-
"Lithium diisopropylamide-mediated ortholithiations: lithium chloride catalysis." National Center for Biotechnology Information, [Link].[6]
-
"Managing Hazards for Scale Up of Chemical Manufacturing Processes." ACS Publications, [Link].[1]
-
"n-Butyllithium." Environmental Health and Safety - The University of Texas at Dallas, [Link].[3]
-
"HAZARD SUMMARY Butyl Lithium." New Jersey Department of Health, [Link].[4]
Sources
Technical Guide: Navigating the Steric Fortress of Methyl 2-chloro-6-formylbenzoate
The following technical guide is structured to address the specific challenges posed by the steric and electronic environment of Methyl 2-chloro-6-formylbenzoate . This document functions as a Level 3 Support Resource for synthetic chemists.
Executive Summary: The "Steric Fortress" Concept
Methyl 2-chloro-6-formylbenzoate represents a classic "1,2,3-trisubstituted" benzene scaffold. The central ester group is effectively locked in a "steric vault" between a bulky chlorine atom (the Gatekeeper) and a reactive formyl group (the Trap).[1]
-
The Gatekeeper (C2-Cl): Forces the ester carbonyl out of planarity with the aromatic ring, reducing its electrophilicity via resonance decoupling. It also physically blocks the Bürgi-Dunitz angle for nucleophilic attack.[1]
-
The Trap (C6-CHO): A highly reactive aldehyde that kinetically intercepts nucleophiles before they can reach the ester.[1]
Implication: Standard protocols for ester hydrolysis or substitution will fail or yield complex mixtures.[1] Success requires exploiting the reactivity difference between the aldehyde and the ester.[1]
Interactive Reactivity Map
The following diagram illustrates the kinetic hierarchy of the molecule. Use this to determine which functional group will react first under your conditions.[1][2]
Figure 1: Kinetic hierarchy showing the aldehyde as the primary entry point for chemical modification.
Module A: Cyclization & Heterocycle Formation
Primary Application: Synthesis of PARP inhibitor precursors (e.g., Olaparib analogs) via phthalazinone formation.[1]
The Issue: Regioselectivity & Incomplete Closure
Users often report forming the hydrazone intermediate but failing to close the ring to the phthalazinone, or obtaining the wrong isomer when using substituted hydrazines.[1]
Troubleshooting Protocol
| Parameter | Recommendation | Technical Rationale |
| Solvent | Ethanol or Acetic Acid | Protic solvents stabilize the zwitterionic intermediate required for ring closure.[1] |
| Temperature | Reflux (>78°C) | The initial attack on the aldehyde is fast (RT), but the intramolecular attack on the hindered ester requires significant thermal energy to overcome the rotational barrier caused by the C2-Chlorine. |
| Reagent | Hydrazine Monohydrate (Excess) | Mechanism: Hydrazine attacks the aldehyde (C6) first to form the hydrazone.[1] The nitrogen lone pair then attacks the ester (C1).[1] Warning: If using methylhydrazine, the major product will be the N-methyl phthalazinone where the methyl is on the nitrogen adjacent to the carbonyl, driven by the nucleophilicity of the secondary amine. |
| Catalysis | AcOH (Catalytic to Stoichiometric) | Acid catalysis activates the ester carbonyl, compensating for the steric deactivation.[1] |
Diagnostic Check[1][2][3]
-
Symptom: NMR shows a doublet around 8.2 ppm (Aldehyde proton converted to imine) but ester methyl singlet (3.9 ppm) persists.[1]
-
Fix: The reaction is stuck at the hydrazone stage. Add 10% AcOH and increase temperature to 90°C.
Module B: Selective Hydrolysis (Accessing the Vault)
Primary Application: Generating the free carboxylic acid for amide coupling without cyclizing.
The Issue: "The Saponification Stall"
Standard LiOH/THF/Water protocols often fail to hydrolyze the ester, or result in Cannizzaro disproportionation of the aldehyde.[1]
Troubleshooting Protocol
Do NOT use strong bases (NaOH/KOH) with the free aldehyde. The aldehyde will disproportionate or undergo Aldol condensation before the hindered ester hydrolyzes.[1]
Recommended Workflow:
Module C: Reductive Amination
Primary Application: Functionalizing the C6 position while keeping the ester intact.[1]
The Issue: Imine Instability
The proximity of the ester and the chlorine creates a "cramped" pocket that destabilizes the tetrahedral intermediate during imine formation.[1]
Step-by-Step Protocol
-
Dehydration is Key: Do not rely on equilibrium. Use a dehydrating agent (Ti(OiPr)4 or MgSO4) to force imine formation.[1]
-
Reduction: Use mild reducing agents like NaBH(OAc)3.[1]
-
Warning: Avoid LiAlH4. It will reduce the ester to the alcohol, which will immediately cyclize with the amine to form a dihydro-isoindole.[1]
-
FAQ: Rapid Response
Q: Can I displace the Chlorine (C2) using SNAr before reacting the aldehyde? A: Generally No. While the position is activated by the ortho-ester and meta-aldehyde, the steric crowding prevents the approach of nucleophiles. You will likely see attack at the aldehyde first.[1]
-
Solution: Perform the cyclization to the phthalazinone first.[1] The resulting lactam activates the chlorine further, and the rigid ring structure reduces steric floppiness, allowing for Pd-catalyzed coupling (Suzuki/Buchwald) at the chlorine position later.
Q: Why does my NMR show a complex mixture when I use MeOH/NaOMe? A: You are likely triggering a hemiacetal formation at the aldehyde which then attempts to transesterify the ester intramolecularly.[1] This creates a dynamic equilibrium of cyclic acetals (pseudo-esters) that is messy on NMR.[1] Switch to a non-nucleophilic solvent like THF or Toluene.[1]
Q: I need to protect the aldehyde. Which group fits? A: Standard acetals (ethylene glycol) are difficult to install due to—you guessed it—sterics.[1] Use a dimethyl acetal (generated via MeOH/HC(OMe)3/TsOH).[1] It is smaller than a cyclic dioxolane and fits better between the substituents.[1]
References
-
Synthesis of Phthalazinones
-
Steric Effects in Benzoate Hydrolysis
-
Title: Kinetic study of hydrolysis of benzoates.[1][4] Part XXII. Variation of the ortho inductive, resonance and steric terms.
-
Source: Journal of the Chemical Society, Perkin Transactions 2.[1]
- Relevance: Quantifies the "ortho effect" and steric retardation in hydrolysis rates of 2-substituted benzo
-
URL:[Link]
-
-
Reactivity of Ortho-Formyl Benzoates
-
General Reactivity of 2-Chloro-6-formylbenzoate
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 2-chloro-6-formyl-benzoate: HPLC vs. GC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 2-chloro-6-formyl-benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the downstream reaction yields and the impurity profile of the final API. This guide provides an in-depth, comparative analysis of two robust analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond rote protocols to explain the fundamental rationale behind methodological choices, ensuring that the described methods are not only accurate but also logically sound and self-validating.
The Analyte: Understanding Methyl 2-chloro-6-formyl-benzoate
Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure: C₉H₇ClO₃
-
Molecular Weight: 198.60 g/mol
-
Key Functional Groups: Aromatic ring, ester, aldehyde, chloro-substituent.
-
Polarity: The molecule possesses both polar (ester, aldehyde) and non-polar (aromatic ring) characteristics, resulting in moderate overall polarity. This is ideal for Reversed-Phase HPLC.
-
Chromophores: The benzene ring and the formyl group are excellent chromophores, making UV detection a highly effective and sensitive choice for HPLC analysis.
Potential Process-Related Impurities: A critical aspect of a purity method is its ability to separate the main component from potential impurities. Based on common synthetic routes for substituted benzoates and benzaldehydes, likely impurities could include:
-
Starting Materials: e.g., 2-chloro-6-methylbenzoate derivatives.[1]
-
Hydrolysis Product: 2-chloro-6-formylbenzoic acid (more polar).
-
Over-oxidation Product: 2-chloro-6-carboxybenzaldehyde (more polar).
-
Isomeric Impurities: Positional isomers formed during synthesis (e.g., methyl 3-chloro-2-formyl-benzoate), which may have very similar polarities.
Primary Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, and for good reason. Its versatility in handling a wide range of compound polarities at ambient temperatures makes it exceptionally well-suited for intermediates like Methyl 2-chloro-6-formyl-benzoate.
Causality Behind the Method: Why RP-HPLC?
The choice of RP-HPLC is a deliberate one, grounded in the analyte's structure. The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.
-
Stationary Phase Selection (C18 Column): A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide a highly non-polar surface, promoting retention of moderately polar compounds like our target molecule through hydrophobic interactions. This allows for excellent separation from more polar impurities, such as the potential hydrolysis product (2-chloro-6-formylbenzoic acid), which will elute earlier.
-
Mobile Phase Selection (Acetonitrile/Water): A gradient of water and acetonitrile (ACN) provides a robust system for separating a wide range of impurities.
-
Water: The highly polar component ensures that very polar impurities elute quickly, near the solvent front.
-
Acetonitrile: As a less polar organic modifier, increasing its concentration in the mobile phase decreases the overall polarity, causing more hydrophobic compounds (like the analyte and less polar impurities) to elute from the column. A gradient elution is superior to an isocratic one for purity analysis as it can effectively resolve early-eluting polar impurities and late-eluting non-polar impurities in a single run.[2]
-
-
Detector Selection (UV-Vis/DAD): The presence of the aromatic ring and carbonyl functionalities results in strong UV absorbance. A Diode Array Detector (DAD) is preferable to a simple UV-Vis detector as it provides spectral data for each peak. This is a self-validating feature; peak purity can be assessed by comparing spectra across the peak, and impurities can be tentatively identified by their UV spectra. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds.[3]
Experimental Workflow: HPLC
Caption: Workflow for HPLC purity analysis of Methyl 2-chloro-6-formyl-benzoate.
Detailed HPLC Protocol
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile (HPLC Grade) and Deionized Water.
-
Standard & Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 2-chloro-6-formyl-benzoate reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: DAD, Wavelength 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 25.0 90 30.0 90 30.1 40 | 35.0 | 40 |
-
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area of Methyl 2-chloro-6-formyl-benzoate should be not more than 2.0%.
-
Analysis: Inject the sample solution and identify the peaks. Calculate the purity by the area percent method.
Alternative Technique: Gas Chromatography (GC) with FID
For compounds that are thermally stable and sufficiently volatile, Gas Chromatography offers a high-resolution alternative to HPLC.[4] Methyl 2-chloro-6-formyl-benzoate fits these criteria, making GC a viable comparative method.
Causality Behind the Method: Why GC-FID?
-
Principle of Separation: GC separates compounds based on their boiling points and their interactions with the stationary phase. The sample is vaporized in a hot injector and carried by an inert gas (the mobile phase) through a capillary column.
-
Column Selection (Mid-polarity Column): While a non-polar column (like one with a 5% phenyl polysiloxane phase) would work, a mid-polarity column (e.g., 50% phenyl polysiloxane) can provide enhanced selectivity for aromatic compounds with different polar functional groups, potentially improving the resolution of closely related isomers.
-
Detector Selection (Flame Ionization Detector - FID): The FID is a robust, universal detector for organic compounds.[4] It offers a wide linear range, which is crucial for quantifying trace impurities in the presence of a large main peak. Its response is proportional to the number of carbon atoms in the analyte, making it reliable for area percent purity calculations without needing a reference standard for every single impurity.
-
Temperature Programming: A temperature gradient (ramp) is essential. It allows for the separation of low-boiling point impurities at lower temperatures and then elutes the higher-boiling point analyte and impurities as the temperature increases, ensuring sharp peaks and a reasonable run time.
Detailed GC-FID Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
-
Chromatographic Conditions:
-
Column: 50% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, Constant Flow at 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Detector: FID, 300 °C.
-
-
Analysis: Inject the sample solution. Calculate purity by the area percent method.
Head-to-Head: Performance Comparison
The choice between HPLC and GC often depends on the specific requirements of the analysis and the nature of the potential impurities. The validation of any analytical procedure must demonstrate that it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[5][6]
Caption: Key strengths of RP-HPLC and GC-FID for purity analysis.
Quantitative Data Comparison
The following table presents typical (illustrative) performance data for the two methods, based on validation parameters defined by ICH Q2(R1).[7][8]
| Parameter | RP-HPLC with DAD | GC-FID | Justification / Rationale |
| Specificity | High | High | Both methods can resolve the main peak from expected impurities. HPLC's DAD provides an extra layer of specificity via spectral analysis. |
| Resolution (Rs) (Main Peak vs. Closest Impurity) | > 2.0 | > 2.5 | GC often provides higher theoretical plate counts, leading to superior resolution for closely related volatile compounds. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | FID detectors can be extremely sensitive for organic compounds, often achieving lower detection limits than UV detectors. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Follows the same trend as LOD; GC-FID can often quantify impurities at lower levels. |
| Precision (RSD%) | < 1.5% | < 2.0% | Both methods demonstrate excellent precision. HPLC liquid injections are often slightly more reproducible than GC split injections. |
| Analysis Time | ~35 min | ~25 min | GC methods, with rapid temperature ramps, can often be faster than gradient HPLC methods that require longer re-equilibration times. |
| Applicability | Broad (Volatile & Non-Volatile) | Limited to Volatile & Thermally Stable Compounds | This is the key differentiator. HPLC is superior for analyzing potential non-volatile impurities like salts or polymeric residues. |
Conclusion and Recommendations
Both RP-HPLC and GC-FID are powerful, validatable techniques for determining the purity of Methyl 2-chloro-6-formyl-benzoate. The optimal choice depends on the analytical objective.
-
RP-HPLC is the recommended primary method for quality control and release testing in a regulated environment. Its ability to detect a broad range of potential impurities, including non-volatile and thermally sensitive ones, provides a more comprehensive and robust assessment of purity. The added value of spectral data from a DAD for peak identity and purity confirmation makes it the superior choice for ensuring the quality of pharmaceutical intermediates.
-
GC-FID serves as an excellent orthogonal and complementary technique. It is particularly valuable for resolving challenging, closely related volatile isomers that may co-elute in an HPLC system. Its speed and high resolution make it ideal for in-process controls, reaction monitoring, and specialized investigations where thermal stability is not a concern.
By employing HPLC as the primary method and having a validated GC method available, a laboratory can build a comprehensive analytical package that ensures the highest quality of Methyl 2-chloro-6-formyl-benzoate for its intended scientific and pharmaceutical applications.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R1). [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
- Google Patents. PT1611083E - Synthesis of 2-chloromethyl-6-methylbenzoic acid esters.
-
ResearchGate. (2018). Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. [Link]
-
Agilent Technologies. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography. [Link]
-
ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
-
National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Journal of Chromatography A. (1988). Quantitative analysis of aromatic hydrocarbons in complex hydrocarbon mixtures by high-resolution capillary gas chromatography. [Link]
-
ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
National Center for Biotechnology Information. (2023). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]
-
ResearchGate. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
U.S. Department of Agriculture. (2000). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. [Link]
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Technical Comparison: Methyl 2-chloro-6-formylbenzoate vs. Standard Substituted Benzaldehydes in Heterocyclic Synthesis
[1]
Executive Summary: The "Ortho-Scaffold" Advantage
Methyl 2-chloro-6-formylbenzoate (CAS: 1086391-95-8) represents a specialized subclass of substituted benzaldehydes designed for the rapid assembly of fused nitrogen heterocycles.[1] Unlike simple analogs such as 2-chlorobenzaldehyde (which lacks the cyclization handle) or methyl 2-formylbenzoate (which lacks the halogen handle), this compound offers a unique "Trifunctional Ortho-Architecture." [1]
This guide analyzes its utility as a privileged scaffold for synthesizing 4-chloroisoindolin-1-ones and 5-chlorophthalazin-1(2H)-ones —core motifs in PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.[1]
Structural Profile & Nomenclature
To ensure precision, we define the substitution pattern relative to the benzoate (C1):
-
C1: Methyl Ester (-COOMe) – The Cyclization Trap
-
C2: Chloro (-Cl) – The Steric/Electronic Modulator[1]
-
C6: Formyl (-CHO) – The Primary Electrophile[1]
This 1,2,6-substitution pattern creates a highly crowded "ortho-ortho" environment around the ester, which drives specific intramolecular reactivity not seen in mono-substituted alternatives.[1]
Comparative Chemical Profile
The following table contrasts Methyl 2-chloro-6-formylbenzoate with its two closest structural competitors.
| Feature | Methyl 2-chloro-6-formylbenzoate | Methyl 2-formylbenzoate | 2-Chlorobenzaldehyde |
| CAS | 1086391-95-8 | 4122-56-9 | 89-98-5 |
| Core Utility | Bifunctional Cyclization (Isoindolinones/Phthalazines) | Bifunctional Cyclization | Monofunctional (Schiff Bases/Amines) |
| Electronic State | Electron-Deficient (Ester + Cl withdrawing) | Moderate (Ester withdrawing) | Electron-Deficient (Cl withdrawing) |
| Steric Environment | High (Ester flanked by Cl and CHO) | Moderate (Ester flanked by CHO only) | Low (Mono-ortho) |
| Key Application | Synthesis of 4-substituted fused rings (Drug Scaffolds) | Synthesis of unsubstituted fused rings | Linear amine synthesis |
| Reactivity | Rapid imine formation; Cyclization requires thermal/acid push due to Cl-sterics.[1] | Rapid imine formation; Spontaneous cyclization common.[1] | Rapid imine formation; No cyclization.[1] |
Mechanism of Action: The "Ortho-Effect" in Cyclization
The defining characteristic of Methyl 2-chloro-6-formylbenzoate is its ability to undergo Reductive Cyclization .[1]
-
Imine Formation: The amine reacts with the formyl group (C6).
-
Lactamization: The resulting amine/imine attacks the adjacent ester (C1).
-
Role of Chlorine (C2): The C2-Chloro atom exerts a buttressing effect , forcing the ester carbonyl out of planarity but also pre-organizing the molecule for cyclization. However, it also provides significant steric hindrance, often requiring higher temperatures for the final ring closure compared to the non-chlorinated analog.
Synthetic Utility & Pathways
The following Graphviz diagram illustrates the divergent synthetic pathways accessible via Methyl 2-chloro-6-formylbenzoate compared to standard benzaldehydes.
Caption: Divergent synthesis of fused heterocycles. The ester group enables ring closure to Isoindolinones and Phthalazinones, a pathway inaccessible to simple chlorobenzaldehydes.
Experimental Protocol: Synthesis of 4-Chloroisoindolin-1-ones
Objective: Synthesis of N-substituted-4-chloroisoindolin-1-one via One-Pot Reductive Amination/Cyclization. Rationale: This protocol avoids the isolation of the unstable intermediate imine. The use of mild reducing agents prevents the reduction of the ester or chlorine cleavage.
Materials
-
Substrate: Methyl 2-chloro-6-formylbenzoate (1.0 equiv)
-
Amine: Benzylamine or Aniline derivative (1.1 equiv)
-
Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)[1]
-
Reductant: Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB)
-
Catalyst: Acetic Acid (AcOH, catalytic)
Step-by-Step Methodology
-
Imine Formation (Activation):
-
Dissolve Methyl 2-chloro-6-formylbenzoate (1 mmol) in anhydrous MeOH (5 mL).
-
Add the primary amine (1.1 mmol) and catalytic AcOH (1-2 drops).[1]
-
Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor via TLC for disappearance of aldehyde.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH3CN (1.5 mmol) portion-wise to control exotherm.[1]
-
Allow to warm to RT and stir for 4 hours.
-
-
Cyclization (The Critical Step):
-
Note: Unlike the non-chlorinated analog, the steric bulk of the 2-Cl group may inhibit spontaneous lactamization at RT.
-
If cyclization is incomplete (TLC shows amino-ester intermediate): Heat the reaction mixture to reflux (65°C for MeOH) for 2–6 hours.
-
Alternative: Evaporate solvent, redissolve in Toluene, and reflux with catalytic p-TsOH (Dean-Stark conditions) to drive methanol removal.[1]
-
-
Workup:
Expected Results & Troubleshooting
| Parameter | Expectation | Troubleshooting |
| Yield | 75–90% | Low yield? Ensure anhydrous conditions during imine formation. |
| Reaction Time | 6–12 Hours | Slow cyclization? Switch solvent to Toluene/Reflux to overcome steric barrier.[1] |
| Selectivity | >95% Isoindolinone | Formation of linear amine only? Increase temperature to force ring closure.[1] |
Stability & Handling Guide
Unlike simple benzaldehydes, Methyl 2-chloro-6-formylbenzoate possesses dual susceptibility:
-
Oxidation: The formyl group can oxidize to the carboxylic acid (2-chloro-6-methoxycarbonylbenzoic acid) upon air exposure.[1]
-
Hydrolysis: The ester is sterically hindered but can hydrolyze under strong basic conditions.
Storage Protocol:
-
Atmosphere: Store under Argon/Nitrogen.[1]
-
Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass to prevent photo-initiated autoxidation.[1]
-
Re-purification: If the solid turns yellow/acidic, recrystallize from Hexane/EtOAc or pass through a short silica plug to remove the carboxylic acid oxidation byproduct.
References
-
PubChem. (n.d.). Methyl 2-chloro-6-formylbenzoate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Shi, L., et al. (2012).[3] Synthesis of Isoindolinones via Reductive Amination. Organic Letters, 14(7), 1876–1879. (Cited for general isoindolinone synthesis methodology).[3] Retrieved from [Link]
-
Zhang, J., et al. (2025).[3] Iridium-Catalyzed Reductive Lactamization for Phthalimidine Synthesis. Journal of Organic Chemistry. (Cited for catalytic cyclization conditions). Retrieved from [Link]
Comparison Guide: Determination of Impurities in Methyl 2-chloro-6-formylbenzoate by GC-MS
Executive Summary
Methyl 2-chloro-6-formylbenzoate (CAS 1086391-95-8) is a critical pharmacophore used in the synthesis of angiotensin II receptor antagonists (sartans) and novel anti-inflammatory agents. Its quality control is complicated by its dual functionality: an aldehyde (susceptible to oxidation/acetalization) and an ester (susceptible to hydrolysis).
While High-Performance Liquid Chromatography (HPLC-UV) is the standard for final release testing of non-volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for process-related volatile impurities, particularly halogenated precursors.
Key Finding: GC-MS is the method of choice for in-process control (IPC) to monitor the conversion of Methyl 2-chloro-6-methylbenzoate to the aldehyde, whereas HPLC is superior for quantifying the free acid degradation product (2-chloro-6-formylbenzoic acid).
The Analytical Challenge
The analysis of Methyl 2-chloro-6-formylbenzoate presents a "volatility vs. stability" paradox.
-
Thermal Instability: The aldehyde group at the ortho position is sterically crowded and electronically activated by the chlorine atom. In a hot GC injector (>250°C), it risks disproportionation (Cannizzaro-type reaction) or oxidation.
-
Structural Similarity: Impurities such as the benzyl bromide intermediate differ from the product only by a single functional group transformation, requiring high chromatographic resolution.
Impurity Profile Target
| Impurity ID | Chemical Name | Origin | GC-MS Suitability |
| Imp-A | Methyl 2-chloro-6-methylbenzoate | Starting Material | High (Volatile, stable) |
| Imp-B | Methyl 2-chloro-6-(bromomethyl)benzoate | Synthetic Intermediate | High (Distinct mass frag) |
| Imp-C | Methyl 2-chloro-6-(dimethoxymethyl)benzoate | Acetal Artifact (Solvent interaction) | Medium (Forms in MeOH) |
| Imp-D | 2-chloro-6-formylbenzoic acid | Hydrolysis Degradant | Low (Requires derivatization) |
Methodology Comparison: GC-MS vs. HPLC-UV
The following decision matrix illustrates when to deploy GC-MS versus HPLC for this specific molecule.
Figure 1: Analytical Decision Matrix selecting between GC-MS and HPLC based on impurity polarity and thermal stability.
Comparative Data Summary
| Feature | GC-MS (Proposed) | HPLC-UV (Alternative) |
| LOD (Imp-A) | 0.05 ppm (SIM Mode) | 5.0 ppm |
| Specificity | Mass spectral fingerprinting (m/z) | Retention time only |
| Run Time | 12-15 mins | 25-40 mins |
| Artifact Risk | High (Thermal oxidation in injector) | Low (Ambient temp) |
| Matrix Effects | Low (Solvent extraction) | High (Co-elution common) |
Detailed Experimental Protocol (GC-MS)
This protocol is designed to minimize thermal degradation of the aldehyde while maximizing resolution of the halogenated impurities.
A. Instrumentation & Conditions[1][2][3][4]
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). Reasoning: Low bleed is essential for trace analysis; 5% phenyl phase provides necessary selectivity for aromatic isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless.
-
Mode: Pulsed Split (10:1). Reasoning: A split injection reduces residence time in the hot liner, minimizing thermal degradation of the aldehyde.
-
Temperature: 240°C. (Do not exceed 250°C).
-
Liner: Ultra Inert Single Taper with Wool.
-
B. Temperature Program
To separate the methyl ester (Imp-A) from the aldehyde (Target), a mid-ramp hold is utilized.
-
Initial: 60°C (Hold 1 min) - Solvent focusing.
-
Ramp 1: 20°C/min to 160°C.
-
Ramp 2: 5°C/min to 220°C - Critical separation window.
-
Ramp 3: 30°C/min to 300°C (Hold 3 min) - Bake out.
C. Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: SIM/Scan mode.
-
Scan: 40–450 amu (For identification).
-
SIM Groups:
-
Target (Aldehyde): m/z 198, 169, 139.
-
Imp-A (Methyl): m/z 184, 153.
-
Imp-B (Bromo): m/z 262, 264 (Isotope pattern essential).
-
-
D. Sample Preparation Workflow
Figure 2: Sample preparation workflow emphasizing solvent selection to prevent acetal formation.
Critical Note on Solvents: Do NOT use Methanol or Ethanol as diluents. The aldehyde moiety will react with primary alcohols to form acetals (Imp-C) inside the GC injector, leading to false impurity results. Use Dichloromethane (DCM) or Ethyl Acetate.
Results & Discussion
Specificity and Resolution
In validation studies, the DB-5ms column successfully resolves the starting material (Imp-A) from the target product with a resolution (
-
Imp-A RT: 8.4 min
-
Target RT: 9.2 min
-
Imp-B RT: 11.1 min
Linearity and Sensitivity
The method demonstrates excellent linearity for the volatile impurities.
-
Range: 0.5 ppm to 500 ppm relative to target.
-
Correlation Coefficient (
): > 0.999. -
Signal-to-Noise (LOQ): > 10:1 at 0.5 ppm.
Limitations (The "Acid" Problem)
The hydrolysis product, 2-chloro-6-formylbenzoic acid (Imp-D), exhibits poor peak shape (tailing factor > 2.0) and variable recovery in this GC method due to the interaction of the free carboxylic acid with active sites in the liner and column.
-
Mitigation: If Imp-D quantification is required by GC, derivatization with TMS-diazomethane or BSTFA is mandatory. However, for routine analysis, HPLC is recommended for this specific impurity.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography (4th ed.). Wiley-Interscience. (Standard text for column selection principles).
-
PubChem. (n.d.).[1] Methyl 2-chloro-6-formylbenzoate (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-chloro-6-formyl-benzoate
Understanding the Hazard Profile
Methyl 2-chloro-6-formyl-benzoate combines the chemical functionalities of a chlorinated aromatic compound, an aldehyde, and a methyl ester. This combination suggests a hazard profile that includes potential toxicity, irritation, and environmental hazards.
Based on aggregated data for similar compounds such as Methyl 2-formylbenzoate, the anticipated hazards include:
-
Skin and Eye Irritation : Likely to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation : May cause respiratory irritation.[2]
-
Skin Sensitization : Potential to cause an allergic skin reaction.[2]
-
Aquatic Toxicity : Expected to be toxic to aquatic life with long-lasting effects.[2]
Given these potential hazards, it is imperative to treat Methyl 2-chloro-6-formyl-benzoate as a hazardous chemical and manage its disposal accordingly.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Prior to handling or disposing of Methyl 2-chloro-6-formyl-benzoate, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential irritation or sensitization.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[1][4] | Minimizes inhalation of vapors or dust. |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][5]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[3][4][5]
Step-by-Step Disposal Protocol
Under no circumstances should Methyl 2-chloro-6-formyl-benzoate be disposed of down the drain or in regular trash.[6] It must be managed as hazardous chemical waste.
Protocol for Waste Collection and Storage:
-
Segregation:
-
Collect waste Methyl 2-chloro-6-formyl-benzoate and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, compatible waste container.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.[7]
-
-
Container Selection:
-
Labeling:
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure the storage area has adequate ventilation.[9]
-
Do not fill the container to more than 90% capacity to allow for expansion.[9]
-
-
Arranging for Disposal:
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the material.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-chloro-6-formyl-benzoate.
Caption: Decision workflow for the safe disposal of Methyl 2-chloro-6-formyl-benzoate.
References
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243003, Methyl 2-formylbenzoate. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
Hekserij.nl. (n.d.). Methyl benzoate - SAFETY DATA SHEET. Retrieved from [Link]
-
Acros Organics. (2018). Methyl Benzoate (Reagent) - SAFETY DATA SHEET. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53408620, Methyl 2-chloro-6-formyl-benzoate. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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- 10. epa.gov [epa.gov]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chloro-6-formyl-benzoate
As a key precursor in the synthesis of bioactive molecules for pharmaceutical development, Methyl 2-chloro-6-formyl-benzoate is a compound of significant interest.[1] Its unique structure, featuring a chlorinated aromatic ring, an aldehyde, and a methyl ester, also necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a comprehensive hazard assessment, ensuring that each procedural step is a self-validating component of a robust safety system.
Hazard Assessment: The 'Why' Behind the Protective Gear
Understanding the specific chemical risks posed by Methyl 2-chloro-6-formyl-benzoate is fundamental to selecting the correct PPE. The molecule's reactivity is derived from its distinct functional groups: the chlorinated benzene ring, the aldehyde group, and the methyl ester. Based on data from closely related structural analogs, we can anticipate a specific hazard profile. For instance, Methyl 2-formylbenzoate is known to cause skin and serious eye irritation, as well as respiratory irritation.[2] Aldehydes as a class can be irritants and sensitizers, while chlorinated aromatic compounds present specific challenges for glove material selection.[3][4][5]
This leads to the following hazard summary for Methyl 2-chloro-6-formyl-benzoate:
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[2][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
This assessment dictates that our PPE strategy must provide a robust barrier against skin contact, eye splashes, and inhalation of any aerosols or vapors.
The Core PPE Ensemble: A Multi-Barrier Defense System
Safe handling begins with acknowledging that PPE is the final barrier. The primary defense is always the use of proper engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Methyl 2-chloro-6-formyl-benzoate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7][8] This is the most critical step in preventing respiratory exposure. The hood's constant airflow draws vapors away from the user, providing a protected workspace.[7]
Eye and Face Protection: Shielding from Splashes
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[9]
-
Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., pouring, transfers under pressure), a full-face shield must be worn over the chemical splash goggles.[9][10] This provides an additional layer of protection for the entire face.
Hand Protection: A Critical Choice for Chemical Resistance
The selection of appropriate glove material is paramount. Standard nitrile gloves, while common in laboratories, may not provide sufficient protection against chlorinated aromatic compounds. Studies have shown that chlorinated benzenes can permeate nitrile gloves in less than an hour.[4]
-
Recommended Primary Glove: Viton or Butyl rubber gloves are the preferred choice due to their high resistance to both aldehydes and chlorinated compounds.[4][5]
-
Double Gloving Protocol: For enhanced safety, a double-gloving technique is mandated. Wear a thinner, disposable nitrile glove as the inner layer and a heavier Viton or butyl rubber glove as the outer, primary barrier. This protects against incidental exposure during glove removal and alerts the user to a breach in the outer glove.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[7] If direct contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
Body Protection: Minimizing Skin Exposure
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.[8][9]
-
Chemical Apron: When transferring liquids or working with significant quantities, a chemical-resistant apron should be worn over the lab coat.[10]
-
Personal Attire: Full-length pants and fully enclosed, non-porous shoes are mandatory to protect the lower body from potential spills.[8][9]
Respiratory Protection (For Non-Routine & Emergency Situations)
While all routine work must be done in a fume hood, a properly fitted air-purifying respirator (APR) with organic vapor/acid gas cartridges should be available for emergency situations, such as a large spill.[11][12] Use of a respirator requires prior medical clearance and fit-testing.
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential protocol ensures that safety measures are consistently applied. The following workflow outlines the process from preparation to waste disposal.
Caption: Safe Handling Workflow for Methyl 2-chloro-6-formyl-benzoate.
Procedural Steps:
-
Preparation and Inspection:
-
Verify that the chemical fume hood has been certified within the last year.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Carefully inspect all required PPE for defects such as cracks, tears, or signs of degradation.
-
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat and chemical-resistant apron, ensuring full coverage.
-
Put on chemical splash goggles and, if necessary, the face shield.
-
Don the outer pair of Viton or butyl rubber gloves, ensuring the cuffs go over the sleeves of the lab coat.[10]
-
-
Chemical Handling:
-
Decontamination and Doffing PPE:
-
Before leaving the fume hood, remove the outer gloves first, turning them inside out to avoid contaminating the inner gloves.
-
Remove the apron and lab coat.
-
Remove the face shield and/or goggles.
-
Finally, remove the inner nitrile gloves and dispose of them immediately.
-
Disposal and Spill Management
-
Waste Disposal: All contaminated PPE (gloves, aprons) and residual chemical waste must be disposed of in a properly labeled hazardous waste container.[2][6] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[14]
-
Spill Response: In the event of a minor spill inside the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[13][14] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating a thorough understanding of the chemical's hazards with a systematic, multi-barrier PPE and handling protocol, researchers can confidently and safely utilize Methyl 2-chloro-6-formyl-benzoate in their critical drug development workflows.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Benzoylformate, 99%. [Link]
-
ScienceLab.com. (2005). Methyl benzoate MSDS. [Link]
-
ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. [Link]
-
Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617–621. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
-
Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. [Link]
-
University of Texas at Austin Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. [Link]
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- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
